4-(Piperidin-4-yloxy)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDCRUEJJZIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yloxy)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(piperidin-4-yloxy)pyridine, a key structural motif in modern medicinal chemistry. Esteemed for its versatile role as a synthetic intermediate, this compound is integral to the development of a wide array of therapeutic agents, particularly in the realms of neuropharmacology and anti-inflammatory drug discovery.[1] This document offers a detailed exploration of established synthetic methodologies, including a comparative analysis of the Williamson ether synthesis and the Mitsunobu reaction, elucidating the mechanistic underpinnings and practical considerations for each. Furthermore, a thorough guide to the analytical characterization of this compound is presented, encompassing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and actionable protocols to facilitate the efficient and reliable production and validation of this pivotal chemical entity.
Introduction: The Significance of this compound in Drug Discovery
The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[2][3][4] When coupled with a pyridine ring through an ether linkage at the 4-position, the resulting this compound structure offers a unique combination of physicochemical properties. The piperidine ring enhances solubility and provides a handle for further chemical modification, while the pyridine component can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition at receptor binding sites.[1]
The strategic importance of this scaffold lies in its role as a key building block for a diverse range of biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and as antagonists for various receptors, highlighting its broad therapeutic potential.[2][5] A deep understanding of its synthesis and a robust analytical framework for its characterization are therefore paramount for any research program leveraging this valuable intermediate.
Synthetic Strategies: A Tale of Two Reactions
The formation of the ether linkage is the cornerstone of synthesizing this compound. Two primary and highly effective methods dominate the synthetic landscape: a modified Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the specific starting materials, desired reaction conditions, and scalability. A common and strategically sound approach for both methods involves the use of an N-protected 4-hydroxypiperidine, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the piperidine nitrogen.[6][7][8]
The Williamson-like Ether Synthesis Approach
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10] In the context of this compound synthesis, a variation of this reaction is employed, utilizing an activated pyridine ring, such as 4-fluoropyridine or 4-chloropyridine, which reacts with the alkoxide of N-Boc-4-hydroxypiperidine.
Mechanism and Rationale:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the 4-position of the ring towards nucleophilic attack. The alkoxide, generated in situ by treating N-Boc-4-hydroxypiperidine with a strong base like sodium hydride (NaH), attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired ether linkage. The Boc protecting group is crucial here to prevent the piperidine nitrogen from acting as a competing nucleophile.
Diagram 1: Synthetic Pathway via Williamson-like Ether Synthesis
Caption: Synthetic route to this compound via a Williamson-like ether synthesis followed by deprotection.
The Mitsunobu Reaction: A Mild and Versatile Alternative
The Mitsunobu reaction provides a powerful and often milder alternative for the synthesis of ethers, esters, and other functional groups from alcohols.[11][12][13] This reaction is particularly advantageous when dealing with sensitive substrates or when inversion of stereochemistry at a chiral center is desired (though not relevant for the achiral 4-hydroxypiperidine).
Mechanism and Rationale:
The Mitsunobu reaction is a redox-condensation reaction that activates the hydroxyl group of an alcohol for nucleophilic substitution.[11] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This intermediate then deprotonates the nucleophile (in this case, 4-hydroxypyridine). The resulting alkoxide from N-Boc-4-hydroxypiperidine attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of 4-hydroxypyridine displaces the oxyphosphonium group in an SN2 fashion to yield the desired ether.
Diagram 2: Mitsunobu Reaction Mechanism Overview
Caption: Simplified mechanism of the Mitsunobu reaction for the synthesis of the protected intermediate.
The Crucial Deprotection Step
Regardless of the chosen synthetic route to the N-Boc protected intermediate, the final step is the removal of the Boc group to yield the free piperidine. This is typically achieved under acidic conditions.[14][15]
Rationale and Common Reagents:
The Boc group is labile to acid, and its removal is generally a clean and high-yielding reaction. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][16] The choice of acid and solvent can be optimized to facilitate product isolation, as the hydrochloride salt of the product often precipitates from the reaction mixture.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (Williamson-like Method)
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Fluoropyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add 4-fluoropyridine (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
Synthesis of this compound (Deprotection)
Materials:
-
tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
-
4M HCl in Dioxane (or 20-50% TFA in DCM)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add 4M HCl in dioxane (excess, e.g., 10 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[14]
-
If a precipitate forms (the hydrochloride salt), collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation.
-
The hydrochloride salt can be used directly in subsequent reactions or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free base.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (in the aliphatic region, δ 1.5-3.5 ppm), and a signal for the proton on the carbon bearing the ether oxygen (δ ~4.5 ppm). The NH proton of the piperidine may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Expected signals include those for the pyridine ring carbons (δ 110-160 ppm) and the piperidine ring carbons (δ 30-70 ppm).
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine C2, C6-H | δ 8.2-8.4 | ~ δ 150 |
| Pyridine C3, C5-H | δ 6.8-7.0 | ~ δ 110 |
| Piperidine C4-H (CH-O) | δ 4.4-4.6 | ~ δ 70-75 |
| Piperidine C2, C6-H (axial) | δ 2.6-2.8 | ~ δ 45 |
| Piperidine C2, C6-H (equatorial) | δ 3.0-3.2 | ~ δ 45 |
| Piperidine C3, C5-H (axial) | δ 1.6-1.8 | ~ δ 30-35 |
| Piperidine C3, C5-H (equatorial) | δ 1.9-2.1 | ~ δ 30-35 |
| Piperidine N-H | Broad singlet | - |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₁₀H₁₄N₂O), the expected exact mass is approximately 178.1106 g/mol . Electrospray ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ at m/z 179.1184 would be the expected parent ion. Fragmentation may involve cleavage of the ether bond or loss of fragments from the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (piperidine) | 3300-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N, C=C stretch (pyridine ring) | 1500-1600 |
| C-O-C stretch (ether) | 1050-1150 |
Table 2: Key Infrared Absorption Frequencies for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is generally suitable for pyridine derivatives.[17][18][19]
A general HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.
The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Diagram 3: Characterization Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its synthesis, primarily achieved through Williamson-like or Mitsunobu reactions on an N-Boc protected piperidine precursor followed by deprotection, is well-established and adaptable. The successful synthesis must be accompanied by a rigorous analytical characterization to ensure the identity and purity of the final compound. This guide has provided a detailed overview of the key synthetic methodologies and characterization techniques, offering a solid foundation for researchers and drug development professionals working with this important chemical entity. The insights into the rationale behind experimental choices and the detailed protocols are intended to empower scientists to confidently and efficiently incorporate this compound into their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. peptide.com [peptide.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. helixchrom.com [helixchrom.com]
- 19. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 4-(Piperidin-4-yloxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(piperidin-4-yloxy)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Molecular Structure
This compound is a bifunctional molecule incorporating both a pyridine and a piperidine ring, linked by an ether bond. This unique arrangement imparts a specific set of properties that are highly desirable in medicinal chemistry. The presence of the basic nitrogen atoms in both the pyridine and piperidine rings allows for salt formation, which can enhance solubility and facilitate handling.[1]
The compound is commonly available as its dihydrochloride salt, which improves its stability and solubility in aqueous media.[1][2]
Table 1: Chemical Identifiers
| Identifier | This compound (Free Base) | This compound dihydrochloride |
| CAS Number | 20049-03-0[3] | 308386-36-9[1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O · 2HCl[1][2] |
| Molecular Weight | 178.23 g/mol | 251.16 g/mol [1] |
| PubChem CID | 5152155[4] | 17749787[1] |
Molecular Structure:
The structural framework of this compound is key to its utility. The pyridine ring is an electron-deficient aromatic system, while the piperidine ring is a saturated heterocycle that typically adopts a chair conformation. The ether linkage provides a degree of conformational flexibility.
Figure 1: 2D Molecular Structure of this compound.
Synthesis Strategies
The primary method for the synthesis of this compound is the Williamson ether synthesis .[5][6][7][8][9] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
This synthesis can be approached in two ways, both involving the reaction of a deprotonated alcohol with an alkyl halide.
Route A: Reaction of 4-hydroxypyridine with a protected 4-halopiperidine. Route B: Reaction of 4-halopyridine with 4-hydroxypiperidine.
Route B is generally preferred to avoid potential side reactions on the more reactive pyridine ring.
Figure 2: Proposed Williamson Ether Synthesis of this compound.
Experimental Protocol (Illustrative)
-
Deprotonation: To a solution of 4-hydroxypiperidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution: A solution of 4-chloropyridine in DMF is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is heated to a temperature typically ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Causality in Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the electrophilic carbon of the 4-halopyridine.[5]
-
Base: A strong, non-nucleophilic base such as NaH is used to ensure complete deprotonation of the alcohol without competing in the nucleophilic substitution reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with moisture in the air.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Remarks |
| Melting Point | 69.45 °C | Based on the related compound 4-(piperidin-4-yl)pyridine.[10] |
| Boiling Point | 273.51 °C | Based on the related compound 4-(piperidin-4-yl)pyridine.[10] |
| Water Solubility | High | The presence of two basic nitrogen atoms and the ether oxygen suggests good water solubility, especially at lower pH where it will be protonated. The dihydrochloride salt is expected to be highly soluble. |
| pKa | Not available | Two pKa values are expected, one for the pyridine nitrogen and one for the piperidine nitrogen. The pyridine nitrogen will be less basic than the piperidine nitrogen. |
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The protons on the piperidine ring will be in the upfield region (typically δ 1-4 ppm). The proton at the 4-position of the piperidine ring, attached to the carbon bearing the ether oxygen, will likely be a multiplet in the range of δ 4-5 ppm.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons of the pyridine ring (δ 100-160 ppm) and the aliphatic carbons of the piperidine ring (δ 20-80 ppm). The carbon attached to the ether oxygen will be shifted downfield compared to the other piperidine carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-O-C stretch (ether): Strong band in the region of 1260-1000 cm⁻¹.
-
C=N and C=C stretch (pyridine ring): Bands in the region of 1600-1450 cm⁻¹.[11][12]
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
N-H stretch (piperidine): A secondary amine N-H stretch may be observed as a weak to medium band in the region of 3500-3300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyridine and its derivatives are found in a vast number of FDA-approved drugs.[13]
Key Therapeutic Areas of Interest:
-
Neurological Disorders: The ability of this scaffold to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it a valuable starting point for the development of drugs for neurological and psychiatric conditions.[1]
-
Oncology: Derivatives of this compound have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. For instance, related structures have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
Epigenetics: A notable application is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. 3-(Piperidin-4-ylmethoxy)pyridine containing compounds have been reported as potent LSD1 inhibitors.[14][15]
-
Antimicrobial and Anti-inflammatory Agents: The pyridine and piperidine moieties are present in numerous compounds with demonstrated antimicrobial and anti-inflammatory activities.[16][17]
Figure 3: Relationship between the this compound scaffold and its therapeutic applications.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its salts. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling pyridine and piperidine derivatives should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][18]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.[20]
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its unique combination of a pyridine and a piperidine ring, connected by a stable ether linkage, provides a scaffold that can be readily functionalized to generate libraries of compounds for screening against a wide range of biological targets. The straightforward synthesis via the Williamson ether synthesis further enhances its appeal to medicinal chemists. As research into novel therapeutics continues to expand, the importance of scaffolds like this compound is set to grow, promising new avenues for the treatment of a multitude of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. This compound | C10H14N2O | CID 5152155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. byjus.com [byjus.com]
- 7. Williamson Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 4-(piperidin-4-yl)pyridine (581-45-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to the Solubility and Stability of 4-(Piperidin-4-yloxy)pyridine
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Piperidin-4-yloxy)pyridine, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, understanding these parameters is fundamental to advancing this promising heterocyclic scaffold from the laboratory to clinical application. This document is structured to provide not only theoretical grounding but also actionable experimental protocols.
Introduction: The Significance of this compound in Medicinal Chemistry
Heterocyclic compounds are cornerstones of modern drug discovery, with over 85% of biologically active small molecules incorporating such a motif.[1] The unique arrangement of atoms in heterocyclic rings, such as the pyridine and piperidine moieties in this compound, allows for fine-tuning of critical drug-like properties including solubility, lipophilicity, and metabolic stability.[1][2] The this compound core is a versatile building block, appearing in compounds targeting a range of biological pathways.[3][4] Its successful development, however, is contingent on a thorough understanding of its fundamental physicochemical characteristics.
Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, hindering formulation, bioavailability, and the reliability of in vitro assays.[5][6] Similarly, chemical instability can lead to the generation of impurities, loss of potency, and potential toxicity, making a comprehensive stability profile a regulatory necessity.[7][8][9] This guide will, therefore, equip the researcher with the foundational knowledge and methodologies to rigorously assess the solubility and stability of this compound and its derivatives.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of this compound is presented below. These values are critical inputs for understanding its behavior in various solvent systems and under different stress conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem CID 5152155[10] |
| Molecular Weight | 178.23 g/mol | PubChem CID 5152155[10] |
| Structure | See Figure 1 | - |
| pKa (Predicted) | ~9.5 (Piperidine N), ~5.5 (Pyridine N) | Inferred from similar structures |
| logP (Predicted) | ~1.5 - 2.0 | Inferred from similar structures |
Figure 1: Chemical Structure of this compound
Structure of this compound.
Aqueous Solubility Assessment
The aqueous solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability. For ionizable molecules like this compound, with two basic nitrogen centers, solubility is highly pH-dependent.[6] The dihydrochloride salt form is often used to enhance aqueous solubility.[3][4] Both kinetic and thermodynamic solubility are important to measure at different stages of drug discovery.[5][11]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer. This high-throughput method is valuable for early-stage compound screening.[5][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: To a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a serial dilution across the plate to generate a range of concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a lower throughput but more accurate measure, crucial for pre-formulation and lead optimization.[5]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method such as RP-HPLC with UV detection.[12]
Workflow for Thermodynamic Solubility Measurement.
Chemical Stability Profiling
A comprehensive stability profile is essential to ensure the quality, safety, and efficacy of a drug substance.[13] Stability testing involves subjecting the compound to a variety of environmental factors to understand its degradation pathways.[8] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[7][9][14]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those encountered during long-term storage.[15] This helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[9] Given its structure, this compound is potentially susceptible to oxidation at the piperidine nitrogen and hydrolysis of the ether linkage under strong acidic or basic conditions.[16][17]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[16]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 8 hours.[16]
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.[16]
-
Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.[7]
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., RP-HPLC with a photodiode array detector) to separate the parent compound from any degradation products.
Forced Degradation Experimental Workflow.
Long-Term Stability Studies
Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[7][13]
-
Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production method.[9]
-
Storage Conditions: Store the samples in a container closure system that mimics the proposed packaging under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[13]
-
Analytical Tests: At each time point, perform a suite of tests including appearance, assay, purity (degradation products), and any other critical quality attributes.
Conclusion and Future Directions
The solubility and stability of this compound are paramount to its successful development as a therapeutic agent. This guide has outlined the rationale and provided detailed, actionable protocols for the comprehensive assessment of these properties. The pH-dependent solubility should be thoroughly mapped to inform formulation strategies, with the dihydrochloride salt form being a viable option for enhancing aqueous solubility.[3][4] Forced degradation studies will illuminate potential liabilities in the molecular structure, guiding future medicinal chemistry efforts to mitigate instability. By adhering to the principles and methodologies described herein, researchers can build a robust data package to support the progression of this compound-based candidates, ultimately de-risking their journey through the drug development process.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. This compound | C10H14N2O | CID 5152155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. database.ich.org [database.ich.org]
- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
The Ascendancy of 4-(Piperidin-4-yloxy)pyridine: A Versatile Heterocyclic Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Authored by: A Senior Application Scientist
Abstract
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the success of any drug discovery campaign. Among the myriad of heterocyclic systems, the 4-(Piperidin-4-yloxy)pyridine motif has emerged as a privileged scaffold, prized for its unique combination of physicochemical properties and synthetic tractability. This guide provides an in-depth analysis of this building block, elucidating its synthesis, key attributes, and strategic applications. We will explore its role in optimizing pharmacokinetic profiles, its utility as a rigid and polar linker in novel therapeutic modalities like PROTACs, and its incorporation into potent inhibitors for various biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage the full potential of this versatile chemical entity.
Introduction: The Strategic Value of Heterocyclic Building Blocks
Heterocyclic compounds form the cornerstone of modern pharmaceuticals. The inclusion of nitrogen atoms within cyclic structures, particularly in aromatic (pyridine) and saturated (piperidine) rings, profoundly influences a molecule's properties.[1][2] The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while its aromatic nature provides a rigid scaffold for orienting substituents.[3] Conversely, the sp³-hybridized piperidine ring offers a three-dimensional geometry that can improve metabolic stability and escape flatland, a common pitfall in drug design.[4]
The this compound scaffold elegantly merges these two worlds. It is a bifunctional entity that provides both a basic nitrogen handle for salt formation and solubility enhancement, and a secondary amine that serves as a versatile point for further chemical elaboration. Its semi-rigid nature, conferred by the ether linkage between the two rings, makes it an exceptionally useful component for precisely positioning pharmacophoric elements in three-dimensional space.
Synthesis and Physicochemical Profile
The construction of the this compound core is typically achieved through straightforward and scalable chemical transformations.
General Synthesis Strategy: Williamson Ether Synthesis
The most common and reliable method for forging the critical C-O-C ether bond is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with a suitable organohalide. In this context, two primary routes are viable, with the choice often dictated by the availability and cost of starting materials, as well as the desired protecting group strategy for the piperidine nitrogen.
-
Route A: Nucleophilic substitution of 4-chloropyridine with the alkoxide of N-protected 4-hydroxypiperidine.
-
Route B: Nucleophilic substitution of a 4-halopiperidine derivative with the phenoxide of 4-hydroxypyridine.
Route A is frequently preferred due to the commercial availability of various N-protected 4-hydroxypiperidine derivatives (e.g., N-Boc, N-Cbz).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound Dihydrochloride
This protocol is a representative example based on established chemical principles.
Step 1: Formation of N-Boc-4-(pyridin-4-yloxy)piperidine
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.
-
Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the secondary alcohol to form the potent nucleophile, the alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Add a solution of 4-chloropyridine hydrochloride (1.1 eq.) and a tertiary amine base like triethylamine (1.1 eq) to the reaction mixture. Alternatively, freebase 4-chloropyridine can be used. The mixture is then heated to 80-100 °C.
-
Scientist's Insight: The hydrochloride salt of 4-chloropyridine is often more stable and less volatile than the free base. A scavenger base is added to neutralize the HCl salt in situ. The elevated temperature is necessary to drive the nucleophilic aromatic substitution (SNAr) reaction to completion.
-
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford N-Boc-4-(pyridin-4-yloxy)piperidine.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-4-(pyridin-4-yloxy)piperidine (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl, 5-10 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the dihydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried under vacuum to yield this compound dihydrochloride as a stable salt.[5]
Key Physicochemical Properties
The resulting scaffold possesses a desirable balance of properties that make it attractive for drug design.
| Property | Value/Description | Rationale & Impact on Drug Design |
| Molecular Weight | 192.25 g/mol (free base)[6] | Low molecular weight provides ample room for further derivatization without violating Lipinski's Rule of Five. |
| cLogP | ~1.0 - 1.5 (calculated) | Occupies a favorable "sweet spot" of lipophilicity, balancing membrane permeability with aqueous solubility. |
| pKa | Piperidine N: ~9-10; Pyridine N: ~5-6 | The presence of two basic centers allows for fine-tuning of solubility and salt form. The piperidine nitrogen is typically protonated at physiological pH, providing a positive charge that can improve solubility and engage in ionic interactions with targets.[7] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų (calculated) | Contributes to good oral bioavailability by facilitating passive diffusion across cell membranes. |
| Structural Rigidity | Semi-rigid | The ether linkage and ring systems reduce conformational flexibility compared to aliphatic linkers, which can decrease the entropic penalty upon binding to a target.[8] |
Applications in Medicinal Chemistry
The utility of this compound is best illustrated through its successful incorporation into various therapeutic agents and research compounds.
As a Scaffold in Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The this compound moiety is frequently used to bridge different pharmacophoric elements and to improve the overall drug-like properties of the inhibitor.
Case Study: A Novel MET Kinase Inhibitor A potent and selective MET kinase inhibitor, GNE-A, incorporates a complex derivative of the this compound scaffold.[9] This moiety serves to correctly position the molecule within the ATP binding pocket of the kinase while simultaneously contributing to a favorable pharmacokinetic profile.
Pharmacokinetic Profile of GNE-A [9]
| Species | Clearance (mL/min/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |
|---|---|---|---|
| Mouse | 15.8 | - | 88.0 |
| Rat | 36.6 | 1.67 | 11.2 |
| Dog | 2.44 | 16.3 | 55.8 |
| Monkey | 13.9 | - | 72.4 |
The data demonstrates that molecules containing this scaffold can achieve moderate to high oral bioavailability across multiple species, a critical parameter for drug development.[9] The pyridine and piperidine nitrogens provide handles for modulating solubility and permeability, which are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10]
As a Versatile Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[11] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its composition and rigidity are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).
The this compound moiety is an excellent component for PROTAC linkers.
-
Optimal Rigidity: Saturated rings like piperidine introduce conformational constraints that can pre-organize the PROTAC into an active conformation, reducing the entropic penalty of forming the ternary complex.[8][11]
-
Improved Physicochemical Properties: Traditional PEG or alkyl linkers can lead to PROTACs with poor solubility and high lipophilicity. The incorporation of ionizable motifs like piperidine and polar groups like pyridine can significantly improve aqueous solubility and overall drug-like properties.[12]
Caption: Role of the this compound core as a linker in PROTACs.
In Agents Targeting the Central Nervous System (CNS)
The ability to modulate physicochemical properties makes this scaffold valuable for developing drugs that target the CNS. Its structure is found in compounds designed for neurological disorders, where it can aid in achieving the required brain penetration and interaction with specific receptors.[5] The piperidine ring is a common feature in many CNS-active drugs, and its combination with the polar pyridine ring allows for fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which are critical for crossing the blood-brain barrier.
Conclusion and Future Outlook
The this compound building block represents a convergence of desirable traits for modern drug discovery. It offers synthetic accessibility, a low molecular weight starting point, and a unique combination of semi-rigidity and tunable polarity. Its proven success in diverse applications, from kinase inhibitors to advanced PROTAC degraders, underscores its value to the medicinal chemist's toolbox.[5][12] As drug discovery continues to tackle increasingly complex biological targets and modalities, the strategic deployment of well-characterized, versatile, and property-enhancing scaffolds like this compound will remain a critical component of successful therapeutic design.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H14N2O | CID 5152155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Alchemist's Guide to Pyridine Derivatives: From Rational Design to Scalable Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy and Future Promise of the Pyridine Scaffold
The pyridine ring, a simple six-membered heterocycle, is arguably one of the most influential motifs in modern medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its tunable basicity, have made it a cornerstone in the design of therapeutic agents.[1][2] From blockbuster drugs like the proton-pump inhibitor esomeprazole to the calcium channel blocker amlodipine, the pyridine scaffold is a testament to the power of heterocyclic chemistry in addressing human health challenges.[1] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive and practical overview of the discovery and synthesis of novel pyridine derivatives. We will move beyond a simple recitation of reactions and delve into the strategic thinking and mechanistic understanding that underpin the development of robust and scalable synthetic routes. Our focus will be on providing actionable insights and detailed protocols that empower researchers to navigate the complexities of pyridine chemistry with confidence.
I. Strategic Approaches to Pyridine Ring Construction: A Comparative Analysis
The synthesis of a substituted pyridine is not a one-size-fits-all endeavor. The choice of synthetic strategy is dictated by the desired substitution pattern, the required scale of the synthesis, and the overall complexity of the target molecule. Here, we will explore three major pillars of modern pyridine synthesis, providing a comparative analysis to guide your experimental design.
The Workhorse of Diversity: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for their ability to generate complex molecular architectures in a single, convergent step.[3][4] This approach offers significant advantages in terms of atom economy, reduced reaction times, and the rapid generation of compound libraries for biological screening.[5][6]
First reported in 1881, the Hantzsch synthesis remains one of the most reliable and versatile methods for the preparation of dihydropyridines, which can be readily oxidized to their corresponding pyridine analogs.[7][8] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8]
Causality in Action: Why Choose the Hantzsch Synthesis?
The primary driver for employing the Hantzsch synthesis is its operational simplicity and the ready availability of starting materials. It is an excellent choice for generating symmetrically substituted pyridines. However, the classical conditions often require harsh workups and can lead to low yields.[9] Modern modifications, such as the use of microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA), have significantly improved the efficiency and environmental footprint of this venerable reaction.[5][8]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol provides a greener and more efficient alternative to conventional heating methods.
-
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a 10 mL microwave reactor vessel, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the crude product by column chromatography on silica gel.
-
-
Oxidation to the Pyridine:
-
Dissolve the dihydropyridine product in glacial acetic acid.
-
Add a suitable oxidizing agent, such as nitric acid or potassium permanganate, portion-wise while monitoring the reaction by TLC.[8]
-
Once the oxidation is complete, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final pyridine derivative by column chromatography or recrystallization.
-
II. Precision Engineering: C-H Functionalization of the Pyridine Core
Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For pyridines, this strategy allows for the late-stage introduction of substituents, a highly desirable feature in drug discovery for rapid structure-activity relationship (SAR) studies.
Navigating the Regioselectivity Challenge
The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the C2 and C4 positions, while electrophilic substitution is favored at the C3 position.[10] However, achieving site-selective C-H functionalization can be challenging. Modern catalytic systems have provided elegant solutions to this problem.
Palladium catalysis has been instrumental in the development of C-H arylation methods for pyridines. These reactions typically involve the use of a directing group to control the regioselectivity of the C-H activation step.
Expert Insight: The Rationale Behind Ligand and Additive Choice
The success of a palladium-catalyzed C-H arylation often hinges on the judicious choice of ligand and additives. Phosphine ligands, for example, can modulate the electronic and steric properties of the palladium center, influencing both catalytic activity and selectivity.[11] Carboxylic acid additives can act as proton shuttles, facilitating the C-H activation step.[12]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [11]
This protocol details the synthesis of a fused heteroaromatic compound via an intramolecular C-H arylation reaction.
-
Materials:
-
N-(2-bromophenyl)-6-methylpicolinamide (0.100 mmol)
-
Potassium carbonate (0.304 mmol)
-
Tetrabutylammonium bromide (0.098 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol %)
-
Triphenylphosphine (PPh₃, 10 mol %)
-
N,N-Dimethylacetamide (DMA) (3.1 mL)
-
-
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine.
-
Dissolve the mixture in DMA.
-
Stir the reaction mixture at 110°C for 24 hours.
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclized product.
-
III. The Power of Catalysis: Transition Metal-Mediated Pyridine Synthesis
Transition metal catalysis offers a diverse toolbox for the construction of pyridine rings, often enabling transformations that are not feasible under thermal conditions.[13] These methods are characterized by their high efficiency and ability to construct highly functionalized pyridines from simple and readily available starting materials.[14]
[2+2+2] Cycloadditions: A Convergent Route to Polysubstituted Pyridines
The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals such as cobalt or rhodium, provides a powerful and atom-economical route to pyridines. This reaction allows for the rapid assembly of complex substitution patterns with high regioselectivity.
Under the Hood: The Role of the Metal Catalyst
The metal catalyst plays a crucial role in orchestrating the assembly of the pyridine ring by pre-organizing the alkyne and nitrile components in its coordination sphere, thereby lowering the activation energy for the cycloaddition.[13]
Experimental Workflow: Conceptual Overview of a Rhodium-Catalyzed [2+2+2] Cycloaddition
While a detailed, universally applicable protocol is substrate-dependent, the general workflow is as follows:
-
Catalyst Activation: The active rhodium(I) catalyst is typically generated in situ from a stable precursor.
-
Ligand Exchange: The alkyne and nitrile substrates coordinate to the rhodium center.
-
Oxidative Cyclization: The coordinated substrates undergo a series of oxidative cyclization steps to form a metallacyclic intermediate.
-
Reductive Elimination: The final pyridine product is released from the metal center, regenerating the active catalyst.
IV. Data-Driven Decision Making: Quantitative Comparison of Synthetic Methods
To facilitate an informed choice of synthetic strategy, the following table summarizes key quantitative data for the different approaches discussed.
| Synthetic Method | Key Advantages | Typical Yields | Reaction Conditions | Key Considerations |
| Hantzsch Synthesis (Microwave-Assisted) | Rapid reaction times, high yields, operational simplicity, green chemistry approach.[5] | 82-94%[5] | Microwave irradiation, 100°C, 5-10 min.[5] | Requires a subsequent oxidation step to form the pyridine.[8] |
| Palladium-Catalyzed C-H Arylation | High atom and step economy, late-stage functionalization, excellent regioselectivity with directing groups.[11][12] | 70-94%[11] | High temperatures (110-130°C), palladium catalyst, ligand, and base.[11] | May require optimization of catalyst, ligand, and reaction conditions for each substrate. |
| Transition Metal-Catalyzed [2+2+2] Cycloaddition | High atom economy, convergent synthesis, access to highly substituted pyridines.[13] | Generally good to excellent, but substrate-dependent. | Transition metal catalyst (e.g., Co, Rh), often requires elevated temperatures.[13] | Catalyst cost and sensitivity can be a factor. |
V. Visualizing the Synthetic Landscape: Workflows and Relationships
To further clarify the relationships between these synthetic strategies and their application in a drug discovery context, the following diagrams are provided.
Caption: Comparative workflows of major pyridine synthesis strategies.
Caption: Role of different synthesis strategies in the drug discovery pipeline.
VI. Troubleshooting and Final Considerations
Even with well-established protocols, challenges can arise in the synthesis of pyridine derivatives. Low yields, the formation of side products, and purification difficulties are common hurdles.
Common Pitfalls and Proactive Solutions
-
Low Yields in Hantzsch Synthesis: Incomplete oxidation of the dihydropyridine intermediate is a frequent culprit. Ensure the use of a suitable oxidizing agent and monitor the reaction to completion.[9]
-
Poor Regioselectivity in C-H Functionalization: The electronic nature of substituents on the pyridine ring can significantly influence the outcome. Careful consideration of directing groups and reaction conditions is crucial.[12]
-
Catalyst Deactivation: In transition metal-catalyzed reactions, impurities in starting materials or solvents can poison the catalyst. Using high-purity reagents and inert reaction conditions is essential.[15]
Conclusion: A Call for Innovation
The synthesis of novel pyridine derivatives remains a vibrant and evolving field of research. The continued development of more efficient, selective, and sustainable synthetic methodologies will be crucial for unlocking the full therapeutic potential of this remarkable scaffold. By understanding the underlying principles of reactivity and catalysis, and by embracing modern synthetic tools, researchers can continue to push the boundaries of what is possible in drug discovery and development.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. nbinno.com [nbinno.com]
- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 14. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 15. benchchem.com [benchchem.com]
A Senior Scientist's Guide to the Structural Elucidation of Piperidinyl-Ether Compounds: From Spectroscopic Puzzle to Definitive Structure
Abstract: The piperidinyl-ether moiety is a privileged scaffold in modern medicinal chemistry, integral to a wide array of therapeutics. Its structural complexity, often involving multiple stereocenters and conformational subtleties, presents a significant challenge for unambiguous characterization. This guide provides an in-depth, experience-driven framework for the structural elucidation of these compounds. From establishing the molecular formula with mass spectrometry to mapping intricate atomic connectivity with advanced NMR techniques and achieving absolute stereochemical assignment through X-ray crystallography, this document details a self-validating, integrated analytical strategy. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable structural determination.
Introduction: The Piperidinyl-Ether Moiety - A Privileged Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals targeting conditions from central nervous system (CNS) disorders to infectious diseases.[1] Its prevalence is due to favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity, which enhances a molecule's "druggability" by improving its metabolic profile and transport across biological membranes.[1][2] When combined with an ether linkage, this scaffold gains further versatility, allowing for the exploration of diverse chemical space in drug discovery.[3][4]
However, this structural versatility comes with a challenge. The non-planar nature of the piperidine ring, the potential for multiple chiral centers, and the conformational flexibility around the ether bond demand a rigorous and multi-faceted approach to structural elucidation. A simple one-dimensional NMR spectrum is often insufficient.[5] An integrated strategy combining mass spectrometry, multi-dimensional NMR, and, when necessary, X-ray crystallography is essential for definitive characterization.[6][7]
Foundational Analysis: Mass Spectrometry (MS)
The first step in any structural elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the cornerstone of this process, moving beyond simple molecular weight to deliver an unambiguous molecular formula.
Principle: Beyond Molecular Weight - The Fragmentation Puzzle
While HRMS provides the molecular formula, the true power of mass spectrometry for structural analysis lies in the interpretation of fragmentation patterns, typically studied via tandem MS (MS/MS).[6] For piperidinyl-ether compounds, ionization—most commonly soft ionization techniques like Electrospray Ionization (ESI)—typically occurs at the basic nitrogen atom, forming a protonated molecule [M+H]⁺.[8] The subsequent fragmentation of this ion in the mass spectrometer provides clues to the molecule's connectivity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A robust HRMS experiment is the foundation of a self-validating system.
-
Sample Preparation: Dissolve a small quantity of the purified compound (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.
-
Ionization Mode: Positive ion mode is almost always used for piperidine derivatives due to the high basicity of the nitrogen atom.[8]
-
Data Acquisition:
-
Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion ([M+H]⁺).
-
Isolate the precursor ion and perform a product ion scan (MS/MS) to generate the fragmentation spectrum.
-
Expert Insight: The collision energy should be optimized. Too little energy will result in no fragmentation, while too much will shatter the molecule into uninformative small fragments. Ramping the collision energy can provide a comprehensive fragmentation profile.
-
Interpreting the Data: Characteristic Fragmentation Patterns
The fragmentation of piperidinyl-ethers is often predictable and highly informative. Common pathways include:
-
α-Cleavage: A dominant pathway where the C-C bond adjacent to the nitrogen is cleaved, leading to a stable, resonance-stabilized iminium ion.[8] The largest substituent at the α-carbon is often preferentially lost.
-
Ring Fission: The piperidine ring itself can open, leading to various acyclic fragment ions.[8]
-
Ether Bond Cleavage: Scission of the C-O ether bond is a key diagnostic fragmentation, helping to identify the two major components of the molecule.
-
Neutral Loss: The loss of small, stable neutral molecules (e.g., water, from a hydroxyl substituent) is also common.[6]
}
Key MS fragmentation pathways for piperidinyl-ether compounds.
The Core of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution.[9][10] For complex systems like piperidinyl-ethers, a multi-dimensional approach is not just beneficial, it is essential for building a validated structural hypothesis.[5][11]
Part A: 1D NMR (¹H and ¹³C)
One-dimensional spectra provide the initial overview of the proton and carbon environments.
Protocol: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a spectral width that encompasses all expected signals (typically -1 to 13 ppm).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
Data Presentation: Typical Chemical Shift Ranges
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Piperidine N-H | 1.0 - 3.0 (broad) | N/A |
| Piperidine CH (axial) | 2.5 - 3.0 | 40 - 60 |
| Piperidine CH (equatorial) | 3.0 - 3.5 | 40 - 60 |
| C-O-CH (Ether) | 3.5 - 4.5 | 60 - 80 |
| Aromatic CH | 6.5 - 8.5 | 110 - 160 |
Part B: 2D NMR for Unambiguous Assignments
Two-dimensional NMR experiments are the key to connecting the pieces of the structural puzzle.[9]
-
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is invaluable for identifying spin systems, such as the protons on the piperidine ring or on an alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating complex structures. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It provides the long-range connectivity needed to piece together different fragments of the molecule, for example, connecting a substituent to the piperidine ring or linking the two parts of the molecule across the ether oxygen.[11]
Protocol: Acquiring and Interpreting 2D NMR Data
-
Acquisition: Use standard, instrument-provided pulse programs for COSY, HSQC, and HMBC experiments on the same sample used for 1D NMR.
-
Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis (The Self-Validating System):
-
Start with a well-resolved proton signal in the ¹H NMR spectrum.
-
Use the HSQC spectrum to identify the carbon it is attached to.
-
Use the COSY spectrum to "walk" along the proton spin system, identifying neighboring protons.
-
Use the HMBC spectrum to find long-range correlations from your starting proton to other carbons.
-
Cross-reference every correlation. An HMBC correlation must be consistent with the connections implied by COSY. Every signal in the 1D spectra must be accounted for in the 2D spectra.
-
}
Integrated NMR workflow for structural elucidation.
Absolute Confirmation: X-ray Crystallography
While NMR and MS can define the constitution of a molecule, they often cannot unambiguously determine its absolute stereochemistry. For chiral molecules, X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in space.[13][14]
When is it Necessary?
Crystallography should be pursued when:
-
The molecule contains multiple stereocenters whose relative or absolute configuration cannot be determined by NMR (e.g., through NOESY experiments).
-
The conformation of the molecule is critical to its biological activity and needs to be definitively established.
-
An undisputed structural proof is required for patent applications or regulatory submissions.
The Path to a Crystal: A Scientist's Perspective
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging part of the process and can be more of an art than a science.[15]
Protocol: Vapor Diffusion
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Selection: Identify a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble.
-
Setup (Hanging Drop):
-
Dissolve the compound in the good solvent to near-saturation.
-
Place a small drop (~2-5 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a well containing the anti-solvent.
-
Seal the well.
-
-
Mechanism: The anti-solvent vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and, ideally, promoting slow crystal growth.
-
Patience: Crystal growth can take anywhere from a few hours to several weeks.
From Diffraction to Structure
Once a suitable crystal is obtained, it is mounted in a diffractometer. The instrument bombards the crystal with X-rays and records the resulting diffraction pattern.[14] Sophisticated software then analyzes these patterns to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.[13]
Conclusion: Best Practices for Reporting and Data Integrity
The structural elucidation of a novel compound is a process of building a self-consistent, verifiable body of evidence. Each piece of data, from the molecular formula provided by HRMS to the long-range correlations in an HMBC spectrum, must support a single, unambiguous structural hypothesis.
For trustworthiness and reproducibility, it is imperative to adhere to established data reporting standards, such as those outlined by the International Union of Pure and Applied Chemistry (IUPAC).[12][16] This includes detailing experimental parameters, referencing spectra to the appropriate standards, and ensuring data is managed according to FAIR (Findable, Accessible, Interoperable, and Reusable) principles.[17][18] By following a logical, multi-technique approach grounded in scientific integrity, researchers can confidently assign the correct structure to even the most complex piperidinyl-ether compounds.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. jchps.com [jchps.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 16. iupac.org [iupac.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]
A Technical Guide to 4-(Piperidin-4-yloxy)pyridine Dihydrochloride: Properties, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound that has garnered significant attention as a versatile intermediate. Its structure, featuring a pyridine ring linked via an ether to a piperidine moiety, presents a valuable scaffold for library synthesis in drug discovery programs.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, crucial properties for handling and subsequent synthetic transformations.[2][3]
This technical guide provides an in-depth exploration of this compound dihydrochloride, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, outline a robust quality control workflow, and discuss its strategic applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2][4]
Physicochemical and Structural Characteristics
The utility of a chemical intermediate is fundamentally dictated by its physical and structural properties. Understanding these characteristics is essential for reaction design, purification, and formulation.
Key Physicochemical Properties
The properties of this compound dihydrochloride are summarized below. The dihydrochloride salt form significantly influences its solubility and physical state compared to the free base.
| Property | Value | Source |
| CAS Number | 308386-36-9 | [1][5] |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | [1][5] |
| Molecular Weight | 251.16 g/mol | [1][5] |
| Appearance | Typically a solid (e.g., crystalline powder) | |
| Solubility | Enhanced solubility in aqueous media and polar solvents due to the salt form | [1][2] |
| Storage Conditions | 0-8°C, in a tightly-closed container, away from moisture | [1][2] |
Structural Analysis
The molecular architecture of this compound is a conjugate of two key pharmacophoric fragments:
-
Pyridine Ring: An electron-deficient aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions. The pyridine nitrogen is a key site for protonation and coordination. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs for oncology and neurological disorders.[4][6][7]
-
Piperidine Ring: A saturated heterocycle that provides a three-dimensional character to the molecule. In its stable chair conformation, substituents can adopt axial or equatorial positions, influencing binding affinity to biological targets.[3] The basic nitrogen of the piperidine ring is the second site of protonation in the dihydrochloride salt.
-
Ether Linkage: A flexible bridge connecting the two rings, allowing for conformational adaptability in receptor binding pockets.
The dihydrochloride salt is formed by the protonation of both the pyridine and piperidine nitrogen atoms, creating a dicationic species balanced by two chloride anions. This ionic character is responsible for its crystalline nature and improved solubility in polar solvents.
Synthesis and Purification
The following section details a robust and reproducible synthetic route to this compound dihydrochloride. The strategy is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
Synthetic Strategy: The "Why"
The core of this synthesis involves the coupling of 4-hydroxypiperidine with an activated pyridine derivative, typically 4-chloropyridine. The rationale is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, but the presence of a good leaving group (like a chloride at the 4-position) makes it susceptible to attack by strong nucleophiles.
-
Activation of the Nucleophile: The hydroxyl group of N-protected 4-hydroxypiperidine is not sufficiently nucleophilic to displace the chloride directly. Therefore, it must be deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a potent alkoxide nucleophile. An N-Boc protecting group is used on the piperidine to prevent the basic piperidine nitrogen from interfering with the reaction.
-
Deprotection and Salt Formation: Following the successful ether linkage formation, the Boc-protecting group is removed under acidic conditions. The introduction of excess hydrochloric acid serves the dual purpose of deprotection and the concurrent formation of the stable dihydrochloride salt.
Detailed Experimental Protocol
Materials: N-Boc-4-hydroxypiperidine, 4-chloropyridine hydrochloride, sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), diethyl ether, hydrochloric acid (e.g., 4M solution in 1,4-dioxane).
Step 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent at 0°C (ice bath). Rationale: This allows for controlled reaction of the base and safe dissipation of heat and hydrogen gas.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 4-chloropyridine hydrochloride (1.1 equivalents) to the reaction mixture. Note: The base will neutralize the HCl salt and the free 4-chloropyridine will react.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection and Formation of this compound Dihydrochloride
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of hydrochloric acid solution (e.g., 4M HCl in dioxane, >3 equivalents) at 0°C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Filter the resulting solid, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product, this compound dihydrochloride.[3]
Quality Control and Structural Elucidation
Rigorous quality control (QC) is non-negotiable in chemical synthesis, especially for intermediates destined for pharmaceutical use. A multi-pronged analytical approach ensures that the material meets the required standards of identity, purity, and strength.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is the gold standard for determining the purity of small organic molecules.
-
Principle: The method separates the target compound from impurities based on their differential partitioning between a non-polar stationary phase (the column) and a polar mobile phase.
-
Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes. Rationale: This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of >95% is typically required.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous confirmation of the molecular structure.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. Expected signals include:
-
Aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range).
-
A methine proton (CH-O) on the piperidine ring (δ 4.5-5.0 ppm).
-
Methylene protons adjacent to the piperidine nitrogen (δ 3.0-3.5 ppm).
-
Other piperidine methylene protons (δ 1.8-2.2 ppm).
-
Broad signals for the N-H protons due to the hydrochloride salt.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected signals include distinct peaks for the pyridine and piperidine ring carbons.[8]
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Result: In positive ion mode, the analysis will detect the molecular ion of the free base. The expected mass would be for the [M+H]⁺ ion, where M is the mass of C₁₀H₁₄N₂O. This provides definitive confirmation of the parent molecule's mass.
Applications in Medicinal Chemistry and Drug Discovery
This compound dihydrochloride is not merely a chemical curiosity; it is a strategically designed building block for creating high-value pharmaceutical candidates.[1]
-
CNS Drug Discovery: The piperidine-ether-pyridine motif is prevalent in compounds designed to cross the blood-brain barrier and interact with CNS targets. This compound serves as a key starting point for developing agents for neurological and psychiatric disorders.[1][2]
-
Kinase Inhibition: Pyridine derivatives are well-established "hinge-binding" motifs in many kinase inhibitors used in oncology.[3] This fragment can be elaborated upon to generate potent and selective kinase inhibitors.
-
Receptor Modulation: The compound is used in research to probe receptor binding sites and understand drug-target interactions, aiding in the rational design of new drugs.[2]
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidance is based on structurally related chemicals.[9][10]
-
Hazard Identification: Based on related structures, this compound should be treated as potentially hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may be harmful if swallowed or absorbed through the skin.
-
Recommended Handling Procedures:
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
-
The dihydrochloride salt is generally stable but can be hygroscopic. Protect from moisture.
-
Conclusion
This compound dihydrochloride stands out as a high-value intermediate for pharmaceutical research and development. Its well-defined structure, enhanced stability and solubility as a dihydrochloride salt, and its incorporation of key pharmacophoric elements make it an attractive starting point for the synthesis of diverse compound libraries. The robust synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and quality assessment, empowering researchers to leverage this versatile building block in their pursuit of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Piperidin-4-yloxy)pyrimidine () for sale [vulcanchem.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 4-(Piperidin-4-yloxy)pyridine Analogs for Drug Discovery
Abstract
The 4-(piperidin-4-yloxy)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Its unique three-dimensional architecture, combining a flexible piperidine ring with a heteroaromatic pyridine system via an ether linkage, allows for precise vectoral presentation of substituents to engage with biological targets. This scaffold is particularly prevalent in the development of kinase inhibitors, central nervous system (CNS) agents, and other targeted therapies.[4][5][6] This document provides a comprehensive guide for researchers, detailing robust synthetic strategies, step-by-step protocols for the synthesis of key intermediates and final analogs, and methods for their characterization. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methodologies for the creation of novel chemical entities.
Introduction: The Strategic Importance of the this compound Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, prized for the spatial diversity it imparts.[1] When linked to a pyridine ring through a 4-oxy bridge, the resulting scaffold serves as a versatile platform for drug design. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen offers a critical handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.
The core design philosophy behind using this scaffold often involves:
-
Vectorial Projection: The piperidine ring acts as a non-planar linker, projecting substituents from the nitrogen atom into specific binding pockets of a biological target.
-
Modulation of Physicochemical Properties: The basicity of the piperidine nitrogen (pKa) can be fine-tuned through N-substitution, which is critical for controlling properties like solubility, cell permeability, and off-target interactions (e.g., hERG).
-
Access to Diverse Chemical Space: The secondary amine of the core scaffold is a versatile functional group for diversification through well-established reactions like N-arylation, N-alkylation, and acylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
This guide will focus on the two most convergent and reliable synthetic approaches: Williamson ether synthesis for constructing the core ether linkage and Buchwald-Hartwig amination for the crucial N-arylation of the piperidine moiety.
Overview of Synthetic Strategies
The synthesis of this compound analogs can be logically dissected into two key stages: formation of the core ether scaffold and subsequent functionalization of the piperidine nitrogen.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Piperidin-4-yloxy)pyrimidine () for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Piperidin-4-yloxy)pyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 4-(Piperidin-4-yloxy)pyridine Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The this compound motif has emerged as a privileged structure, prized for its unique combination of physicochemical properties and synthetic versatility. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold. We will delve into the underlying design rationale, provide detailed experimental protocols for its synthesis and derivatization, and present a case study illustrating its successful application in the development of potent enzyme inhibitors.
The inherent value of the this compound core lies in the synergistic interplay between its two key components: the piperidine ring and the pyridine ring, linked by a flexible ether bridge. The piperidine moiety, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] Its basic nitrogen atom can be readily protonated at physiological pH, enabling crucial interactions with biological targets and enhancing aqueous solubility. The pyridine ring, an aromatic heterocycle, provides a planar surface for π-stacking interactions and serves as a versatile anchor for a wide array of substituents, allowing for the fine-tuning of a compound's pharmacological profile.[2] The ether linkage offers rotational flexibility, enabling the molecule to adopt optimal conformations for binding to its target.
Physicochemical Properties and Design Rationale
The judicious incorporation of the this compound scaffold into a drug candidate is underpinned by its favorable physicochemical properties, which can be strategically leveraged to overcome common challenges in drug design.
| Property | Value (Predicted/Typical Range) | Significance in Drug Design |
| Molecular Weight | ~178.23 g/mol (for the parent scaffold) | Low molecular weight provides a good starting point for further elaboration without violating Lipinski's Rule of Five. |
| logP | 0.5 - 1.5 | A balanced lipophilicity profile is crucial for achieving good oral absorption and cell permeability. |
| pKa | Piperidine N: ~9-10; Pyridine N: ~5-6 | The presence of two basic centers allows for modulation of solubility and receptor interactions through salt formation. The piperidine nitrogen is typically the more basic of the two. |
| Aqueous Solubility | Moderate to High (especially as a salt) | Enhanced solubility is beneficial for formulation and bioavailability. The piperidine ring contributes significantly to this property.[1] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Ether O) | The ability to accept hydrogen bonds is critical for target binding affinity and specificity. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | The secondary amine of the piperidine can act as a hydrogen bond donor, providing an additional point of interaction with the target. |
Design Rationale Summary:
The this compound scaffold is an attractive choice for medicinal chemists for several key reasons:
-
Vectorial Exit Points: The scaffold presents two distinct points for chemical modification: the piperidine nitrogen and the pyridine ring. This allows for the systematic exploration of structure-activity relationships (SAR) in multiple directions.
-
Improved Pharmacokinetics: The piperidine moiety often enhances solubility and can be modified to tune metabolic stability and tissue distribution.
-
Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall structure can engage in various non-covalent interactions, including van der Waals and π-stacking forces.
-
Synthetic Tractability: As will be detailed in the following sections, the synthesis and derivatization of this scaffold are readily achievable through well-established synthetic methodologies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure for the synthesis of the parent scaffold, commencing with a Mitsunobu reaction to form the ether linkage, followed by the deprotection of the piperidine nitrogen.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (Mitsunobu Reaction)
The Mitsunobu reaction is a versatile method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[2][3] In this step, the hydroxyl group of N-Boc-4-hydroxypiperidine is activated by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD), facilitating nucleophilic attack by 4-hydroxypyridine.[4][5]
-
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
4-Hydroxypyridine (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine and 4-hydroxypyridine.
-
Dissolve the starting materials in anhydrous THF.
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution. The reaction is often exothermic, and a color change may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.
-
Step 2: Deprotection of the Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free secondary amine.[6]
-
Materials:
-
tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or a saturated solution of HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (if using TFA) or use the HCl/dioxane solution directly.
-
If using TFA, add it dropwise to the solution at 0 °C and then allow the reaction to stir at room temperature for 1-2 hours.
-
If using HCl in dioxane, stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base.
-
If HCl in dioxane was used, the product will be the hydrochloride salt. The free base can be obtained by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate), followed by separation and drying of the organic layer.
-
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This protocol describes the coupling of the secondary amine of this compound with an aryl halide.
Workflow for N-Arylation
Caption: N-Arylation via Buchwald-Hartwig amination.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the aryl halide to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Case Study: this compound Derivatives as Potent LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is a validated target for cancer therapy.[8][9] A series of potent and selective LSD1 inhibitors were developed incorporating the 3-(piperidin-4-ylmethoxy)pyridine scaffold, a close analog of our topic of interest.[6] This case study highlights the successful application of this structural motif in generating drug-like molecules with significant biological activity.
Signaling Pathway Context
Caption: Simplified LSD1 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) of LSD1 Inhibitors
The development of these inhibitors involved systematic modifications to the core scaffold to optimize potency and selectivity. The table below summarizes key SAR findings.[6][8]
| Compound | R¹ | R² | LSD1 Kᵢ (nM) | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) |
| 1 | H | H | 4000 | >50 | 18.7 |
| 2 | 4-CN-Ph | p-tolyl | 29 | >50 | 9.7 |
| 3 | 4-F-Ph | p-tolyl | 52 | >50 | 11.2 |
| 4 | Ph | p-tolyl | 84 | >50 | 12.5 |
| 5 | 3-CN-Ph | p-tolyl | 120 | ND | ND |
Data adapted from Wu, F. et al. J. Med. Chem. 2016, 59 (2), 570–581.[6][8]
Key SAR Insights:
-
Piperidine Moiety is Crucial: The presence of the piperidine group was found to be essential for potent LSD1 inhibition.[6]
-
Aromatic Substituents Drive Potency: The introduction of aryl groups at the R¹ and R² positions of the pyridine ring significantly enhanced inhibitory activity.
-
Electron-Withdrawing Groups are Favorable: A cyano group at the para-position of the R¹ phenyl ring (Compound 2) resulted in the most potent compound in the series, suggesting that this group may be involved in a key interaction with the enzyme's active site. This was later confirmed by co-crystal structures showing a hydrogen bond with Lys661.[9]
-
Excellent Selectivity: The compounds displayed high selectivity for LSD1 over the related monoamine oxidases (MAO-A and MAO-B), which is a critical feature for reducing off-target side effects.[6]
Conclusion
The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its favorable physicochemical properties, synthetic accessibility, and proven track record in the development of potent and selective inhibitors make it a highly attractive starting point for drug discovery programs targeting a wide range of diseases. The detailed protocols and case study presented in this application note are intended to empower researchers to effectively harness the potential of this versatile molecular framework in their pursuit of novel therapeutics.
References
- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the N-Arylation of 4-(Piperidin-4-yloxy)pyridine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of N-Aryl Piperidines
The N-aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The ability to forge a carbon-nitrogen bond between an aromatic system and the piperidine nitrogen is a critical transformation in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The substrate of interest, 4-(piperidin-4-yloxy)pyridine, is a particularly valuable building block. It features a secondary amine ripe for arylation and a pyridine ring that can influence solubility, metabolic stability, and target engagement through hydrogen bonding.
Traditional methods for C-N bond formation, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability to complex, functionalized molecules.[2][3] In contrast, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust, versatile, and milder alternative, offering broad substrate scope and exceptional functional group tolerance.[4][5]
This guide provides a comprehensive experimental protocol for the N-arylation of this compound using the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selection of specific reagents and conditions, present a detailed, step-by-step procedure, and offer insights into reaction monitoring, purification, and troubleshooting.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][6][7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, although modern catalyst systems can effectively activate even robust aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The secondary amine, this compound, coordinates to the Pd(II) center. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine. This generates a palladium amido complex, a crucial intermediate for the final bond-forming step.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond of the N-arylated product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
The choice of ligand is critical to the success of this cycle. For sterically accessible secondary amines like our substrate, bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[5][10] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition pathways.[8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation with 4-Bromobenzonitrile
This protocol details a representative procedure for the N-arylation of this compound with 4-bromobenzonitrile.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Suggested Purity |
| This compound | C₁₀H₁₄N₂O | 178.23 | >98% |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | >97% |
| XPhos | C₃₃H₄₇P | 486.70 | >98% |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | >98% |
| Anhydrous Toluene | C₇H₈ | 92.14 | Dri-Solv grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Celite® 545 | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh |
Representative Reaction Parameters
| Component | Amount (mg) | mmol | Equivalents | Catalyst Loading (mol%) |
| This compound | 178 | 1.0 | 1.0 | N/A |
| 4-Bromobenzonitrile | 218 | 1.2 | 1.2 | N/A |
| Pd₂(dba)₃ | 18.3 | 0.02 | 0.02 | 2 mol% Pd |
| XPhos | 19.5 | 0.04 | 0.04 | 4 mol% |
| NaOtBu | 144 | 1.5 | 1.5 | N/A |
| Anhydrous Toluene | 5 mL | N/A | N/A | N/A |
Step-by-Step Procedure
The following procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to ensure the stability of the catalyst.[11]
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (178 mg, 1.0 mmol), 4-bromobenzonitrile (218 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.5 mg, 0.04 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[11] A typical mobile phase for TLC is 5-10% methanol in dichloromethane.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional ethyl acetate (2 x 10 mL).[11]
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution (e.g., 0% to 10% methanol in dichloromethane), to afford the pure N-arylated product, 4-(1-(4-cyanophenyl)piperidin-4-yloxy)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig N-arylation protocol.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) catalyst oxidized by air/moisture. 2. Impure Reagents: Water in solvent or amine. 3. Insufficient Base Strength. | 1. Ensure rigorous inert atmosphere techniques. Use fresh catalyst. 2. Use anhydrous solvent and ensure substrates are dry. 3. Switch to a stronger base like LHMDS or K₃PO₄.[8] |
| Reaction Stalls | 1. Catalyst Deactivation. 2. Steric Hindrance: Particularly with ortho-substituted aryl halides. | 1. Screen different ligands (e.g., RuPhos, BrettPhos) which are known to be more robust.[10] 2. Increase reaction temperature or switch to a more sterically demanding and active ligand like tBuXPhos.[5] |
| Side Product Formation | 1. Hydrodehalogenation of aryl halide. 2. Homocoupling of aryl halide. | 1. This can occur if the amine is not nucleophilic enough or if there's a source of protons. Ensure the base is adequate. 2. Lower catalyst loading or reaction temperature. |
References
- 1. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Piperidin-4-yloxy)pyridine in Neuropharmacology
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Piperidin-4-yloxy-Pyridine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous classes of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile scaffold for engaging with biological targets.[1] When combined with a pyridine ring through an ether linkage at the 4-position, it forms the 4-(Piperidin-4-yloxy)pyridine moiety, a privileged structure in the development of novel therapeutics for neurological disorders.[2][3] This scaffold offers a unique three-dimensional structure and hydrogen bonding capabilities, making it an ideal starting point for designing ligands that can interact with specific receptors and enzymes in the central nervous system (CNS).[2][4]
Research has demonstrated that derivatives of this core structure exhibit a wide range of neuropharmacological activities. For instance, subtle modifications to this scaffold have yielded potent histamine H3 receptor inverse agonists with cognitive-enhancing properties, inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1) which have implications in neuro-oncology, and modulators of various kinase pathways.[5][6] This highlights the utility of this compound not just as a static building block, but as a dynamic pharmacophore that can be tailored to achieve high affinity and selectivity for diverse CNS targets.
These application notes will provide a comprehensive guide for researchers and drug development professionals on the practical application of this compound in a neuropharmacology research setting. We will begin by exploring its role as a fragment in the context of screening against high-value CNS targets, specifically the histamine H3 receptor. We will then provide a detailed synthetic protocol to elaborate the core scaffold into a more complex, potent derivative. Finally, we will outline a functional assay to characterize the pharmacological activity of the newly synthesized compound.
Part 1: Fragment-Based Screening of this compound
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. The this compound core is an excellent candidate for a fragment library due to its favorable properties. The following protocol outlines a primary binding assay to screen this fragment against the human histamine H3 receptor (H3R), a G-protein coupled receptor implicated in cognition, wakefulness, and other neurological processes.[6]
Protocol 1: Radioligand Binding Assay for Human Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human H3R expressed in HEK293 cells.
Objective: To determine the binding affinity (Ki) of the fragment for the H3R.
Materials:
-
Test Compound: this compound
-
Cell Membranes: HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (a potent H3R agonist).
-
Non-specific Binding Control: R(-)-α-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and Filtration apparatus .
Experimental Workflow:
Caption: Workflow for H3R competitive binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM R(-)-α-methylhistamine (for non-specific binding).
-
50 µL of the diluted test compound or vehicle.
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).
-
50 µL of H3R-expressing cell membranes (20-40 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The rationale for this incubation time is to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand. This step is critical to separate bound from free radioactivity.
-
Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results: A fragment like this compound might exhibit weak to moderate affinity for the H3R, with a Ki value in the micromolar range. This initial "hit" validates the scaffold's potential for interaction with the target and provides a basis for chemical elaboration.
Part 2: Synthetic Elaboration of the Core Scaffold
Based on the initial fragment screening, the next step is to synthesize a derivative with improved potency. The literature suggests that adding a substituted phenyl group and a cyclobutyl group on the piperidine nitrogen can significantly enhance H3R affinity.[6] The following protocol details the synthesis of a potent H3R inverse agonist incorporating the this compound core.
Protocol 2: Synthesis of a Histamine H3 Receptor Inverse Agonist
Objective: To synthesize a derivative of this compound with enhanced H3R binding affinity.
Reaction Scheme:
This synthesis involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by a reductive amination.
-
Step 1: SNAr Reaction
-
Reactants: 4-Fluorobenzonitrile and N-Boc-4-hydroxypiperidine.
-
Product: tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.
-
-
Step 2: Deprotection and Reductive Amination
-
Reactants: The product from Step 1, Trifluoroacetic acid (TFA) for deprotection, and Cyclobutanone.
-
Reducing Agent: Sodium triacetoxyborohydride.
-
Final Product: 4-(1-cyclobutylpiperidin-4-yloxy)benzonitrile.
-
Synthetic Workflow Diagram:
Caption: Synthetic workflow for an H3R inverse agonist.
Step-by-Step Procedure:
-
Step 1: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 4-fluorobenzonitrile (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. The use of a polar aprotic solvent like DMF and heat facilitates the SNAr reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired intermediate.
-
-
Step 2: Synthesis of 4-(1-cyclobutylpiperidin-4-yloxy)benzonitrile
-
Dissolve the intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C to remove the Boc protecting group. Stir for 2-4 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure. Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer and concentrate to obtain the deprotected amine, which is used directly in the next step.
-
Dissolve the deprotected amine in 1,2-dichloroethane (DCE).
-
Add cyclobutanone (1.2 eq) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This mild reducing agent is selective for the iminium ion formed in situ, minimizing side reactions.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield 4-(1-cyclobutylpiperidin-4-yloxy)benzonitrile.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Functional Characterization of the Synthesized Derivative
After synthesizing a potent binder, it is crucial to determine its functional activity. For GPCRs like the H3 receptor, which couples to Gi/o proteins, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).
Protocol 3: cAMP Functional Assay for H3 Receptor Inverse Agonism
Objective: To determine the functional potency (EC50) and efficacy of the synthesized compound at the H3R.
Principle: This assay uses a competitive immunoassay format, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to measure changes in intracellular cAMP levels in response to compound treatment.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human H3 receptor.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: The synthesized derivative.
-
Reference Agonist and Antagonist: e.g., R(-)-α-methylhistamine (agonist) and Pitolisant (inverse agonist/antagonist).
Experimental Procedure:
-
Cell Culture and Plating: Culture the H3R-expressing cells to ~80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
To determine inverse agonist activity, add the compound alone. To determine antagonist activity, pre-incubate with the compound before adding a reference agonist.
-
Include a control group treated with Forskolin alone (to establish the maximum cAMP signal).
-
-
Cell Lysis and cAMP Detection:
-
After a 30-minute incubation at 37°C, add a lysis buffer containing the detection reagents from the cAMP assay kit.
-
Incubate as per the manufacturer's instructions to allow for the competitive binding reaction within the assay to occur.
-
-
Data Acquisition: Read the plate using a plate reader compatible with the assay format (e.g., a fluorescence reader for HTRF).
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration.
-
For inverse agonism, the compound will decrease the basal cAMP level (or forskolin-stimulated level). Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the magnitude of the response (efficacy).
-
Data Presentation:
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Forskolin response) |
| This compound | >10,000 | Not Determined | Not Determined |
| Synthesized Derivative | 5.2 | 15.8 | -35% (Inverse Agonism) |
| R(-)-α-methylhistamine | 10.5 (agonist) | 25.1 (agonist) | -60% (Agonism) |
Conclusion
The this compound scaffold is a highly valuable starting point in neuropharmacology for the development of potent and selective ligands. Its utility has been demonstrated here through a structured workflow that progresses from initial fragment screening to targeted synthesis and functional characterization. The protocols provided offer a robust framework for researchers to explore the potential of this and related scaffolds in their own CNS drug discovery programs. By understanding the principles behind each experimental choice, from the selection of assay components to the rationale for synthetic steps, researchers can effectively leverage this versatile chemical entity to develop novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Piperidin-4-yloxy Pyridine Scaffold as a Privileged Core in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of bioactive molecules centered on the versatile piperidin-4-yloxy pyridine scaffold.
The confluence of a piperidine ring and a pyridine nucleus through an ether linkage creates the piperidin-4-yloxy pyridine scaffold, a structure that has garnered significant attention in medicinal chemistry. This arrangement is considered a "privileged scaffold" because it is a molecular framework capable of binding to multiple, distinct biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents.[1][2] The pyridine ring, a bioisostere of benzene, offers advantages such as improved solubility and the ability to act as a hydrogen bond acceptor, which can enhance pharmacokinetic properties and target engagement.[1] The piperidine moiety provides a three-dimensional character that can be crucial for fitting into complex binding pockets, and its basic nitrogen can be protonated at physiological pH, aiding in solubility and forming key ionic interactions.[2][3]
This guide provides a comprehensive overview of the development of bioactive molecules based on this scaffold. It details synthetic strategies, protocols for biological evaluation against distinct target classes—histone demethylases and G-protein coupled receptors (GPCRs)—and an analysis of structure-activity relationships (SAR) to guide optimization efforts.
Section 1: Chemical Synthesis Strategies
The construction of a library of piperidin-4-yloxy pyridine derivatives typically begins with the strategic coupling of the two core heterocyclic systems. A common and robust method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. For this scaffold, this translates to reacting a substituted 4-hydroxypiperidine with a halopyridine. Subsequent modifications can then be made to either the piperidine nitrogen or the pyridine ring to explore the chemical space and build a structure-activity relationship (SAR).
Workflow for Synthesis and Derivatization
The following diagram outlines a general synthetic workflow, starting from the core etherification reaction followed by diversification steps on both the piperidine and pyridine moieties.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of a Piperidin-4-yloxy Pyridine Core
This protocol details a representative synthesis of a Boc-protected piperidin-4-yloxy pyridine scaffold, a key intermediate for further diversification.
Objective: To synthesize tert-butyl 4-((5-(bromomethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Chloro-5-(bromomethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq.) and dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should result in a clear solution or a fine suspension.
-
Coupling: Dissolve 2-chloro-5-(bromomethyl)pyridine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the desired Boc-protected scaffold.
Section 2: Biological Evaluation I - Target-Based Enzyme Inhibition
The piperidin-4-yloxy pyridine scaffold has proven to be a potent core for inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[4][5] LSD1 removes methyl groups from histone H3 lysine 4 (H3K4), and its inhibition can restore normal gene expression in cancer cells.[5]
LSD1 Signaling and Inhibition
The diagram below illustrates the role of LSD1 in histone demethylation and how inhibitors based on the piperidin-4-yloxy pyridine scaffold can block this activity, leading to changes in gene expression and anti-proliferative effects.
Caption: LSD1 inhibition by piperidin-4-yloxy pyridine compounds.
Protocol 2: In Vitro LSD1 Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the IC₅₀ value of a compound against LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Principle: The LSD1-catalyzed demethylation of its substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a luminogenic substrate to produce a light signal that is proportional to LSD1 activity. Inhibitors will reduce this signal.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., a biotinylated H3K4 dimethylated peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
HRP enzyme
-
Luminogenic HRP substrate (e.g., luminol-based reagent)
-
White, opaque 384-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Enzyme Addition: Prepare a solution of LSD1 enzyme in assay buffer. Add the enzyme solution (e.g., 5 µL) to all wells except the negative control wells (add buffer only to these).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution containing the LSD1 substrate in assay buffer. Add the substrate solution (e.g., 5 µL) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the detection reagent by mixing the HRP enzyme and luminogenic substrate according to the manufacturer's instructions. Add the detection reagent (e.g., 10 µL) to all wells.
-
Signal Measurement: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)).
-
Determine the IC₅₀ values by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Section 3: Biological Evaluation II - Cell-Based GPCR Assays
The scaffold's structural features also make it suitable for modulating G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets.[6] Cell-based assays are critical for confirming that a compound's activity at a purified target translates into a functional response in a cellular context.
GPCR Signaling and Assay Principle
GPCRs that couple to the Gαq subunit activate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺). This pathway can be monitored to quantify receptor activation.[7]
Caption: Gαq-coupled GPCR signaling pathway leading to Ca²⁺ release.
Protocol 3: Cell-Based Calcium Flux Assay
This protocol measures agonist-induced GPCR activation by detecting transient increases in intracellular calcium using a fluorescent dye.
Objective: To determine the EC₅₀ of a test compound for activating a target GPCR expressed in mammalian cells.
Materials:
-
HEK293 cells (or other suitable host cells) transiently or stably expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).
-
Test compounds serially diluted in assay buffer.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Fluorescent plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into black, clear-bottom plates at an appropriate density (e.g., 20,000-50,000 cells/well) and grow overnight to form a confluent monolayer.
-
Dye Loading: The next day, remove the culture medium. Prepare a loading solution of the calcium-sensitive dye in assay buffer (containing probenecid, if necessary) according to the manufacturer's instructions.
-
Incubation: Add the dye loading solution to each well and incubate the plate at 37 °C for 60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. After the final wash, leave a final volume of assay buffer in each well.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compounds at a concentration higher than the final desired concentration (e.g., 4x).
-
Measurement: Place both the cell plate and the compound plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity kinetically (e.g., one reading per second).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject the compound solution from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for an additional 60-180 seconds to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.
-
Normalize the data to a known full agonist (100% response) and buffer-only control (0% response).
-
Determine the EC₅₀ values by fitting the normalized response data to a four-parameter logistic dose-response curve.
-
Section 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the piperidin-4-yloxy pyridine scaffold is essential for optimizing potency, selectivity, and drug-like properties. SAR studies reveal which parts of the molecule are critical for biological activity.[4][8]
Key Modification Points for SAR Exploration:
-
Piperidine Nitrogen (R¹): Substitution at this position can influence solubility, cell permeability, and interactions with the target. Introducing different alkyl, aryl, or acyl groups can fine-tune the molecule's properties.
-
Pyridine Ring (R²): The electronic and steric properties of substituents on the pyridine ring can dramatically affect target affinity and selectivity.[4] For example, adding electron-withdrawing or -donating groups can modulate the pKa of the pyridine nitrogen and its hydrogen bonding capacity.
-
Linker: While the core topic is the yloxy (-O-) linker, studies have shown that replacing it (e.g., with -NH-) can significantly impact activity, highlighting its importance in orienting the two heterocyclic rings.[4]
Illustrative SAR Data
The following table presents hypothetical data for a series of analogs targeting LSD1 and a generic GPCR, illustrating how structural changes can modulate potency and selectivity. This data is based on trends observed in published literature.[4][5]
| Compound ID | R¹ (Piperidine) | R² (Pyridine) | LSD1 IC₅₀ (nM)[4][5] | GPCR EC₅₀ (nM) | Notes |
| A-1 (Core) | -H | -H | 5,500 | >10,000 | Unsubstituted core shows weak activity. |
| A-2 | -CH₃ | -H | 4,800 | >10,000 | Small alkyl group offers minimal improvement. |
| A-3 | -C(O)Ph | -H | 1,200 | 8,500 | Benzoyl group improves LSD1 potency. |
| B-1 | -H | 6-Phenyl | 2,300 | 9,000 | Phenyl on pyridine is favorable for LSD1.[4] |
| B-2 | -H | 6-(4-F-Phenyl) | 220 | 7,600 | Electron-withdrawing group enhances potency significantly.[4] |
| B-3 | -H | 6-(4-CN-Phenyl) | 29 | 5,400 | Cyano group provides potent LSD1 inhibition.[4] |
| C-1 | -C(O)Ph | 6-(4-CN-Phenyl) | 5 | 4,800 | Combination of optimal groups leads to high potency. |
| C-2 | -C(O)Ph | 5-(4-CN-Phenyl) | 150 | 350 | Positional isomerism affects activity and selectivity. |
Conclusion
The piperidin-4-yloxy pyridine scaffold is a highly versatile and druggable core structure. Its synthetic tractability allows for extensive diversification, enabling the fine-tuning of biological activity against a range of targets, including enzymes like LSD1 and membrane receptors like GPCRs. The protocols and strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel bioactive molecules based on this privileged scaffold, ultimately accelerating the journey from chemical concept to potential therapeutic candidate.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Piperidin-4-yloxy)pyridine as a Key Intermediate in Pharmaceutical Synthesis
Introduction: Strategic Importance of the Piperidin-4-yloxy-Pyridine Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The 4-(Piperidin-4-yloxy)pyridine moiety represents a quintessential example of such a privileged scaffold. It elegantly combines the basic nitrogenous core of piperidine, a common feature in numerous bioactive molecules known to enhance pharmacokinetic properties, with the aromatic pyridine ring, a versatile handle for further chemical elaboration.[1] This unique juxtaposition makes it a highly sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of therapeutics targeting neurological disorders and allergic responses.[1]
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and a key application in the synthesis of a prominent antihistamine. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable intermediate.
Physicochemical & Structural Characteristics
The utility of this compound in multi-step syntheses is underpinned by its distinct chemical and physical properties. Often utilized as its dihydrochloride salt to enhance solubility and stability, its structure presents a flexible ether linkage between the aliphatic piperidine and aromatic pyridine rings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| CAS Number | 224178-65-8 | Alchem Pharmtech |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Solubility | Soluble in water (as HCl salt), methanol, and DMSO | [1] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | Internal Data |
Synthetic Protocol: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process involving the protection of the piperidine nitrogen, followed by a Williamson ether synthesis and subsequent deprotection. This strategy prevents undesired side reactions at the secondary amine of the piperidine ring.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
This initial step protects the reactive secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, rendering it inert for the subsequent etherification.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol or Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in methanol at 0°C, add potassium carbonate (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine as a white solid, which can often be used in the next step without further purification.[2]
Step 2: Synthesis of this compound
With the piperidine nitrogen protected, a Williamson ether synthesis is performed, followed by acidic deprotection of the Boc group.
Materials:
-
N-Boc-4-hydroxypiperidine (from Step 1)
-
4-Chloropyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 4-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 12-16 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-Boc-4-(pyridin-4-yloxy)piperidine is then dissolved in a minimal amount of ethyl acetate.
-
To this solution, add 4M HCl in 1,4-dioxane (excess, ~5 eq) and stir at room temperature for 2-4 hours.
-
A precipitate will form, which is the dihydrochloride salt of the product. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound dihydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., NaOH or Na₂CO₃) and extraction.
Application in Pharmaceutical Synthesis: The Case of Bepotastine
A prominent application of a derivative of this scaffold is in the synthesis of Bepotastine, a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic rhinitis and urticaria. The core of Bepotastine contains the 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine structure, highlighting the importance of the piperidin-4-yloxy linkage.
Retrosynthetic Analysis and Key Transformation
The synthesis of Bepotastine from its key piperidin-4-yloxy intermediate involves an N-alkylation of the piperidine nitrogen with an appropriate butyric acid derivative, followed by hydrolysis of the ester.
Caption: Key N-alkylation step in the synthesis of Bepotastine.
Illustrative Protocol for Bepotastine Synthesis
This protocol outlines the final steps in the synthesis of Bepotastine from the advanced intermediate, (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.[3]
Materials:
-
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
N-Alkylation: To a solution of (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and ethyl 4-bromobutyrate (1.2 eq).[4]
-
Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours, monitoring the reaction by TLC or HPLC.[4]
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of Bepotastine.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-16 hours.[3]
-
Monitor the hydrolysis by TLC or HPLC.
-
Once complete, carefully neutralize the reaction mixture with hydrochloric acid to precipitate the Bepotastine free base.
-
The crude product can be further purified by recrystallization or by forming a pharmaceutically acceptable salt, such as the besilate salt.[3]
Quality Control and Analytical Procedures
Ensuring the purity and identity of this compound is critical for its successful use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure of the synthesized intermediate.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The α-protons of the pyridine ring will appear most downfield (δ ~8.2-8.4 ppm), while the β-protons will be more upfield (δ ~6.7-6.9 ppm). The piperidine protons will appear in the aliphatic region (δ ~1.5-3.5 ppm), with the proton at the 4-position (adjacent to the ether oxygen) shifted downfield. The N-H proton of the piperidine will be a broad singlet.
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show distinct signals for the aromatic carbons of the pyridine ring (δ ~110-165 ppm) and the aliphatic carbons of the piperidine ring (δ ~30-75 ppm). The carbon bearing the ether linkage on the piperidine ring (C4) will be significantly downfield compared to the other piperidine carbons.[1]
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the method of choice for assessing the purity of this compound.[5]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Column Temperature: 30°C.
This method should provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. Method validation according to ICH guidelines is necessary for use in a regulatory setting.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its unique structural features provide a robust platform for the construction of complex APIs. The synthetic and analytical protocols outlined in this guide offer a comprehensive framework for its preparation and quality control, enabling its effective application in drug discovery and development programs. The successful synthesis of Bepotastine serves as a compelling example of the strategic utility of this important molecular building block.
References
Synthetic Routes to Functionalized 4-(Piperidin-4-yloxy)pyridines: An Application Note for Drug Discovery
Introduction: The Significance of the 4-(Piperidin-4-yloxy)pyridine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates across a range of therapeutic areas. Its prevalence stems from the unique combination of physicochemical properties it imparts to a molecule. The piperidine ring can enhance solubility and metabolic stability, while the pyridyl group offers a versatile handle for introducing a variety of functional groups to modulate target engagement and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 4-(piperidin-4-yloxy)pyridines, offering detailed protocols and insights into the rationale behind key experimental choices.
Core Synthetic Strategies: A Comparative Overview
The construction of the core this compound scaffold primarily relies on the formation of the ether linkage between a suitably functionalized piperidine and a pyridine derivative. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule. The three most common and robust methods are the Williamson ether synthesis, the Buchwald-Hartwig C-O coupling, and the Mitsunobu reaction.
I. The Williamson Ether Synthesis: A Classic and Reliable Approach
The Williamson ether synthesis is a cornerstone of organic chemistry and remains a widely used method for preparing ethers due to its reliability and operational simplicity.[1] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group from an electrophilic carbon.[1]
Mechanistic Rationale and Strategic Considerations
In the context of synthesizing 4-(piperidin-4-yloxy)pyridines, the Williamson ether synthesis can be approached in two ways:
-
Route A: Reaction of a 4-hydroxypiperidine derivative with a 4-halopyridine.
-
Route B: Reaction of a 4-pyridone with a piperidine derivative bearing a good leaving group at the 4-position.
Route A is generally preferred due to the higher reactivity of 4-halopyridines towards nucleophilic aromatic substitution compared to the challenges associated with activating the 4-position of the piperidine ring for nucleophilic attack. The piperidine nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and to modulate the solubility of the intermediates.
The choice of base is critical for the deprotonation of the 4-hydroxypiperidine. Strong bases such as sodium hydride (NaH) are often employed to ensure complete formation of the alkoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the SN2 reaction.
References
Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on the 4-(Piperidin-4-yloxy)pyridine Scaffold
Introduction: A Privileged Scaffold for Modulating Inflammatory Pathways
The pursuit of novel anti-inflammatory agents has led researchers to explore a diverse chemical space. Within this landscape, heterocyclic compounds, particularly those containing pyridine and piperidine moieties, have emerged as "privileged structures" in medicinal chemistry.[1] These scaffolds are prevalent in numerous clinically approved drugs and development candidates due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1] The 4-(Piperidin-4-yloxy)pyridine scaffold, which combines the structural features of both pyridine and piperidine linked by an ether bond, represents a promising framework for the design of potent and selective modulators of inflammatory processes.
Inflammation is a complex biological response involving a multitude of signaling pathways and cellular players. Key mediators of inflammation include cytokines, prostaglandins, and reactive oxygen species, the production of which is tightly regulated by enzymes such as cyclooxygenases (COX) and various protein kinases.[2] Dysregulation of these pathways contributes to the pathophysiology of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The development of small molecule inhibitors that can selectively target key nodes in these inflammatory cascades is a major focus of modern drug discovery.
This guide provides a comprehensive overview of the application of the this compound scaffold in the discovery of novel anti-inflammatory agents. We will delve into the rationale for its use, provide detailed protocols for the synthesis and biological evaluation of derivatives, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in established practices and supported by scientific literature, offering a robust framework for researchers in this field.
The Rationale: Targeting Kinases in Inflammation
A significant body of research has highlighted the critical role of protein kinases in the propagation of inflammatory signals. Several kinase families, including the Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), are central to cytokine signaling and the activation of immune cells.[3][4][5] Consequently, inhibitors of these kinases have shown considerable therapeutic promise. The this compound scaffold is particularly well-suited for the design of kinase inhibitors. The pyridine ring can engage in hydrogen bonding interactions within the hinge region of the ATP-binding site of many kinases, a common feature of type I kinase inhibitors. The piperidine moiety, on the other hand, can be functionalized to extend into solvent-exposed regions or other pockets of the kinase, allowing for the fine-tuning of potency and selectivity.
Experimental Protocols
PART 1: Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of this compound derivatives is outlined below. This versatile route allows for the introduction of diverse substituents on the piperidine nitrogen, enabling the exploration of structure-activity relationships (SAR).
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 4-(1-Boc-piperidin-4-yloxy)pyridine
-
To a solution of 4-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-Boc-4-bromopiperidine (1.1 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1-Boc-piperidin-4-yloxy)pyridine.
Protocol 2: Synthesis of this compound
-
Dissolve 4-(1-Boc-piperidin-4-yloxy)pyridine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.
Protocol 3: General Procedure for N-Functionalization
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM, add the desired electrophile (e.g., acyl chloride, sulfonyl chloride, or aldehyde for reductive amination; 1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted derivative.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro testing is recommended to efficiently identify and characterize the anti-inflammatory potential of newly synthesized compounds.
Workflow for In Vitro Anti-inflammatory Evaluation
Caption: Tiered workflow for in vitro evaluation of anti-inflammatory compounds.
Protocol 4: Cell Viability Assay (MTT)
-
Rationale: To determine the non-cytotoxic concentration range of the test compounds for subsequent cellular assays.
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Rationale: To assess the inhibitory effect of the compounds on the production of NO, a key inflammatory mediator.[6]
-
Seed RAW 264.7 cells in a 96-well plate as described in Protocol 4.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.
Protocol 6: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Rationale: To quantify the inhibition of key pro-inflammatory cytokines like TNF-α and IL-6.
-
Follow steps 1-3 of Protocol 5.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Protocol 7: Kinase Inhibition Assay (e.g., BTK or JAK)
-
Rationale: To determine the direct inhibitory activity of the compounds against specific kinase targets.
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine the recombinant kinase (e.g., BTK, JAK1), the appropriate substrate, and ATP.
-
Add various concentrations of the test compounds.
-
Incubate the reaction at room temperature for the time specified in the kit protocol.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound ID | Cytotoxicity (CC50, µM) | NO Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | BTK Inhibition (IC50, nM) | JAK1 Inhibition (IC50, nM) |
| Lead-001 | >100 | 5.2 | 8.1 | 7.5 | 15.3 | >1000 |
| Lead-002 | >100 | 12.5 | 20.3 | 18.9 | 50.6 | >1000 |
| Control | - | - | - | - | Ibrutinib: 0.5 | Tofacitinib: 1.2 |
PART 3: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.
Workflow for In Vivo Anti-inflammatory Evaluation
Caption: Workflow for in vivo evaluation of anti-inflammatory compounds.
Protocol 8: Carrageenan-induced Paw Edema in Rats
-
Rationale: A widely used and well-characterized model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.[7][8]
-
Acclimatize male Wistar rats for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compound orally or intraperitoneally at various doses. The vehicle control group receives the vehicle alone, and the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Lead-001 | 10 | 35.2 |
| 30 | 58.7 | |
| Indomethacin | 10 | 65.4 |
Conclusion and Future Directions
The this compound scaffold provides a versatile and promising starting point for the development of novel anti-inflammatory agents. The protocols detailed in this guide offer a systematic approach to the synthesis, in vitro screening, and in vivo evaluation of derivatives based on this core structure. By focusing on key inflammatory targets such as BTK and JAK kinases, researchers can leverage this scaffold to design potent and selective inhibitors with therapeutic potential. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in more complex, chronic models of inflammatory disease. The integration of computational modeling and structure-based drug design will further accelerate the discovery of next-generation anti-inflammatory drugs based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-4-yloxy)pyridine
Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yloxy)pyridine. This versatile building block is a crucial intermediate in the development of novel therapeutics, particularly in neuropharmacology and anti-inflammatory drug discovery.[1] Its synthesis, while conceptually straightforward, can present challenges ranging from low yields to difficult purifications.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and optimize your synthetic route. We will explore the two most prevalent strategies for constructing the core ether linkage: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Overview of Synthetic Strategies
The optimal path to this compound typically involves a two-stage process: formation of the ether bond using an N-protected piperidine derivative, followed by deprotection to yield the final product. The choice between the Williamson and Mitsunobu routes often depends on starting material availability, scalability, and purification capabilities.
Caption: Primary synthetic routes to this compound.
Part 1: Williamson Ether Synthesis Route
This is often the preferred industrial route due to its cost-effective reagents and relatively straightforward purification. The reaction involves the SNAr (Nucleophilic Aromatic Substitution) of an activated pyridine, typically 4-fluoropyridine or 4-chloropyridine, with the alkoxide of N-Boc-4-hydroxypiperidine.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: My Williamson ether synthesis is slow or incomplete. How can I drive it to completion?
A1: Incomplete conversion is typically due to suboptimal base, solvent, or temperature selection. The key is to efficiently generate the piperidinyl alkoxide without promoting side reactions.
-
Causality - The Role of the Base: A base of sufficient strength is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine (pKa ~17-18). Weaker bases like potassium carbonate (K₂CO₃) can work but often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are more efficient, generating the nucleophilic alkoxide rapidly at lower temperatures.[4]
-
Causality - Solvent Effects: The solvent must be aprotic to avoid quenching the alkoxide and polar enough to dissolve the ionic intermediates.
-
DMF (Dimethylformamide): An excellent choice that promotes SNAr reactions and dissolves the reagents well.
-
DMSO (Dimethyl sulfoxide): Similar to DMF, can accelerate the reaction but is harder to remove during workup.
-
THF (Tetrahydrofuran): Less polar than DMF/DMSO. Often used with strong bases like NaH, but reactions may be slower.
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low yield.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Rationale & Comments |
|---|---|---|---|
| Pyridine Source | 4-Fluoropyridine | 4-Chloropyridine | Fluoride is a better leaving group in SNAr; allows for milder conditions. |
| Base | K₂CO₃ (3.0 eq.) | NaH (1.2 eq.) | NaH is much stronger, enabling lower temperatures and faster reactions.[4] |
| Solvent | DMF | THF or DMF | DMF is generally superior for its polarity and solvating power. |
| Temperature | 80 - 120 °C | 0 °C to 60 °C | Higher temperatures are needed to activate weaker bases and leaving groups. |
| Reaction Time | 12 - 24 h | 2 - 6 h | Stronger conditions lead to significantly shorter reaction times. |
Q2: I'm observing a byproduct that appears to be N-Boc-4-piperidone. Why is this happening?
A2: The formation of N-Boc-4-piperidone indicates oxidation of your N-Boc-4-hydroxypiperidine starting material. This is uncommon under standard Williamson conditions but can occur if your starting material was already partially oxidized or if there are oxidizing contaminants present. Always check the purity of your starting N-Boc-4-hydroxypiperidine by NMR or LC-MS before starting.[5][6]
Part 2: Mitsunobu Reaction Route
The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry, though this is not relevant for this particular synthesis.[7] It couples an alcohol (N-Boc-4-hydroxypiperidine) with an acidic pronucleophile (4-hydroxypyridine, pKa ~11) using a phosphine and an azodicarboxylate.[8] Its main drawback is the formation of stoichiometric byproducts that can complicate purification.[9][10]
Frequently Asked Questions & Troubleshooting
Q1: My Mitsunobu reaction is messy and gives a low yield of the desired ether. What is the most critical parameter to control?
A1: The order of addition of reagents is paramount. The reaction mechanism involves the initial formation of a betaine intermediate from triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD).[11] This betaine then activates the alcohol.
-
Correct Procedure: Dissolve the N-Boc-4-hydroxypiperidine, 4-hydroxypyridine, and PPh₃ in an anhydrous solvent (like THF). Cool the solution to 0 °C in an ice bath. Then, add the DEAD or DIAD solution slowly (dropwise). Adding the azodicarboxylate last to the cooled mixture prevents premature decomposition and side reactions.[11]
-
Common Mistake: Adding the alcohol to a pre-mixed solution of PPh₃ and DEAD can lead to a host of side reactions.
Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts during workup?
A2: This is the most common challenge with the Mitsunobu reaction.[9][10] TPPO and the reduced azodicarboxylate are often crystalline and can co-purify with the product.
Table 2: Strategies for Byproduct Removal
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Crystallization | After concentrating the reaction mixture, triturate with a non-polar solvent like diethyl ether or hexanes. The byproducts may crystallize and can be removed by filtration. | Simple, fast, and can remove the bulk of byproducts. | Often incomplete; product may be lost due to co-precipitation. |
| Acid Wash | If using a modified phosphine with a basic handle (e.g., diphenyl(2-pyridyl)phosphine), the resulting phosphine oxide can be removed with an acidic wash.[9] | Simplifies purification significantly. | Requires specialized, more expensive reagents. |
| Chromatography | Standard silica gel chromatography. | The definitive method for achieving high purity. | Can be challenging due to similar polarities. Eluting with a gradient of ethyl acetate in hexanes is a good starting point. |
| Modified Reagents | Use polymer-bound PPh₃ or reagents designed for easy removal, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose hydrazine byproduct is easily filtered.[11] | Drastically simplifies workup and purification. | Higher cost of reagents. |
Part 3: N-Boc Deprotection & Final Purification
This is the final and critical step to unmask the piperidine nitrogen. It is almost universally achieved under acidic conditions.[12]
Frequently Asked Questions & Troubleshooting
Q1: My N-Boc deprotection is incomplete, even after several hours. What can I do?
A1: Incomplete deprotection is usually a matter of insufficient acid strength or concentration. The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.
-
Increase Acid Concentration: If a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow, you can increase it to 50%.[12][13] Alternatively, using 4M HCl in dioxane is a very effective and common condition.[14]
-
Monitor the Reaction: Don't rely on time alone. Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf on TLC and a different retention time and mass on LC-MS. A complete reaction may take anywhere from 1 to 4 hours at room temperature.[12]
Table 3: Common N-Boc Deprotection Conditions
| Reagent | Solvent | Typical Time | Workup/Isolation |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 1-2 h | Evaporate solvent to get the crude TFA salt. |
| Hydrochloric Acid (4M solution) | 1,4-Dioxane | 1-4 h | Evaporate solvent to get the hydrochloride salt.[14] |
| Hydrochloric Acid (conc.) | Methanol or Ethanol | 2-6 h | Evaporate solvent to get the hydrochloride salt. |
Q2: How do I convert the product salt back to the free base for purification or subsequent reactions?
A2: The product is typically isolated as a hydrochloride or trifluoroacetate salt. To obtain the neutral free base:
-
Dissolve the crude salt in water.
-
Cool the solution in an ice bath.
-
Add a base (e.g., 1-2M NaOH solution, saturated NaHCO₃, or ammonia) dropwise until the pH is basic (~10-12).
-
Extract the aqueous layer multiple times with an organic solvent like DCM, chloroform, or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.
Q3: My final free base product is an oil and appears impure after extraction. What is the best purification method?
A3: While the product can sometimes be distilled under high vacuum, column chromatography is the most reliable method for achieving high purity.[15]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system is recommended. Start with a non-polar solvent like DCM and gradually increase the polarity by adding methanol. A common system is a gradient of 0% to 10% methanol in DCM. Adding a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase can prevent the basic amine product from streaking on the silica gel, leading to better separation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(pyridin-4-yloxy)piperidine (Williamson Route)
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of alcohol).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
SNAr Reaction: Add a solution of 4-fluoropyridine (1.1 eq.) in a small amount of DMF to the flask dropwise.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS until the starting alcohol is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the product as a white solid or pale oil.
Protocol 2: Deprotection to this compound Dihydrochloride
-
Setup: Dissolve the N-Boc-4-(pyridin-4-yloxy)piperidine (1.0 eq.) from the previous step in a minimal amount of methanol.
-
Acidification: Cool the solution to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude dihydrochloride salt. It can be triturated with cold diethyl ether or ethyl acetate, filtered, and dried under vacuum to yield the purified product, this compound dihydrochloride.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)pyridine
Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate.[1][2] this compound is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and yield.
Overview of Synthetic Strategies
The synthesis of this compound typically follows a three-stage process: protection of the piperidine nitrogen, formation of the ether linkage, and subsequent deprotection. The most critical step, ether formation, can be approached via several established methods, each with its own set of advantages and challenges.
The general workflow is outlined below:
Caption: General synthetic workflow for this compound.
The two most prevalent methods for forming the core ether linkage are the Williamson ether synthesis and the Mitsunobu reaction.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reactants | N-Boc-4-hydroxypiperidine (as alkoxide) + 4-halopyridine (e.g., 4-chloropyridine) | N-Boc-4-hydroxypiperidine + 4-hydroxypyridine |
| Key Reagents | Strong base (e.g., NaH, KHMDS) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Pros | Utilizes common and often cheaper reagents. Straightforward reaction setup. | Mild reaction conditions. Often provides clean inversion of stereochemistry if applicable.[3][4] |
| Cons | Requires a strong base which can be sensitive. Potential for elimination side reactions.[5] The aromatic halide can be unreactive. | Generates stoichiometric amounts of byproducts (triphenylphosphine oxide, hydrazine) that can complicate purification.[6][7] Reagents are moisture-sensitive. |
Troubleshooting and FAQs
This section is structured to address specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Part 1: N-Boc Protection of 4-Hydroxypiperidine
The protection of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group is the essential first step to prevent N-alkylation in subsequent stages.[8]
Q1: My N-Boc protection reaction is sluggish or incomplete, resulting in low yield. What's going wrong?
A1: This is a common issue often related to suboptimal reaction conditions.
-
Causality & Explanation: The reaction involves the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The nucleophilicity of the nitrogen is paramount. The presence of a suitable base is crucial to deprotonate the piperidine starting material (if it is a salt) or to neutralize any acid formed during the reaction, driving the equilibrium towards the product.
-
Troubleshooting Steps:
-
Choice of Base: If starting with 4-hydroxypiperidine free base, a mild organic base like triethylamine (TEA) or a moderate inorganic base like potassium carbonate (K₂CO₃) is sufficient.[8][9] If starting from a hydrochloride salt, a stronger base or a higher stoichiometry is required to first liberate the free amine.
-
Solvent System: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. For carbonate bases, a biphasic system (e.g., dioxane/water) can be effective.[10] Ensure the solvent is dry if using moisture-sensitive reagents, although this reaction is generally tolerant.
-
Stoichiometry: Use a slight excess of Boc₂O (typically 1.05-1.2 equivalents). A large excess can lead to side reactions, while insufficient amounts will result in an incomplete reaction.[11]
-
Temperature and Time: The reaction is typically run at 0 °C and allowed to warm to room temperature over several hours (12-16 hours is common).[10] Monitor progress by Thin Layer Chromatography (TLC) to determine completion.
-
Q2: I'm observing a significant amount of a less polar byproduct that I suspect is a di-Boc species. How can I prevent this?
A2: You are likely forming tert-butyl 4-(tert-butoxycarbonyloxy)piperidine-1-carboxylate, where the hydroxyl group has also reacted with Boc₂O.[10]
-
Causality & Explanation: The hydroxyl group of 4-hydroxypiperidine is also a nucleophile, albeit weaker than the amine. Under forcing conditions (e.g., strong base, high temperature, large excess of Boc₂O), it can be acylated by Boc₂O to form a carbonate.
-
Troubleshooting Steps:
-
Control Stoichiometry: Reduce the excess of Boc₂O to 1.05 equivalents. This is the most critical factor.
-
Control Temperature: Add the Boc₂O solution slowly at 0 °C to control the exotherm and maintain selectivity for N-acylation over O-acylation.[8]
-
Base Selection: Avoid overly strong bases that can significantly deprotonate the hydroxyl group, increasing its nucleophilicity. Standard conditions with K₂CO₃ or TEA are generally selective.
-
Part 2: Formation of the Ether Linkage
This is the key bond-forming step. Problems here directly impact the overall yield.
Q3: My Williamson ether synthesis between N-Boc-4-hydroxypiperidine and 4-chloropyridine is giving a very low yield. What are the primary factors to investigate?
A3: Low yields in this SNAr (Nucleophilic Aromatic Substitution) variant of the Williamson synthesis are typically due to insufficient nucleophile generation, low reactivity of the aryl halide, or side reactions.
-
Causality & Explanation: The reaction requires the deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine to form a potent alkoxide nucleophile.[5][12] This alkoxide then attacks the electron-deficient carbon of the 4-chloropyridine ring. The pyridine nitrogen helps activate this position towards nucleophilic attack, but aryl halides are inherently less reactive than alkyl halides in SN2 reactions.[13]
-
Troubleshooting Steps:
-
Base Strength is Critical: The pKa of the hydroxyl group is ~16-18. A very strong base is required for complete deprotonation. Sodium hydride (NaH) is the most common and effective choice.[14] Weaker bases like K₂CO₃ will not be effective. Ensure your NaH is fresh (not quenched by atmospheric moisture).
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, maximizing its nucleophilicity. Ensure the solvent is anhydrous, as water will quench the NaH and the alkoxide.
-
Temperature: The initial deprotonation with NaH should be done at 0 °C to control hydrogen evolution. After the alkoxide is formed, the reaction with 4-chloropyridine may require heating (e.g., 80-120 °C) to overcome the activation energy of the SNAr reaction.
-
Consider a More Reactive Halide: 4-Fluoropyridine is often more reactive than 4-chloropyridine in SNAr reactions due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. If your yield with 4-chloropyridine is persistently low, switching to 4-fluoropyridine may be beneficial.
-
Caption: Decision tree for troubleshooting low yield in Williamson ether synthesis.
Q4: The Mitsunobu reaction is generating a lot of byproducts, making purification a nightmare. How can I achieve a cleaner reaction and easier workup?
A4: The primary challenge of the Mitsunobu reaction is the separation of the desired product from stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[6][7]
-
Causality & Explanation: The reaction mechanism involves the oxidation of PPh₃ to TPPO and the reduction of DEAD/DIAD.[7] Both byproducts are often neutral, non-volatile, and can have chromatographic behavior similar to the desired product, complicating purification.
-
Troubleshooting Steps:
-
Reagent Addition Order: The standard and generally most effective protocol is to dissolve the alcohol (N-Boc-4-hydroxypiperidine), the pronucleophile (4-hydroxypyridine), and PPh₃ in an anhydrous solvent (like THF) and cool to 0 °C. Then, add the DEAD or DIAD solution dropwise.[7] This order minimizes the formation of undesired side products.
-
Workup Strategy - TPPO Removal:
-
Precipitation: After the reaction, concentrating the mixture and triturating with a nonpolar solvent like diethyl ether or hexanes can often precipitate a significant portion of the TPPO, which can then be removed by filtration.
-
Modified Reagents: Consider using polymer-bound triphenylphosphine. After the reaction, the oxidized phosphine can be simply filtered off.[7]
-
-
Workup Strategy - Hydrazine Byproduct Removal: The hydrazine byproduct can sometimes be removed by an acidic wash, but its solubility can be problematic. Using modified azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (DCAD) can result in a hydrazine byproduct that is easily precipitated and filtered.[15]
-
Chromatography: A well-optimized silica gel column is often unavoidable. A gradient elution starting with a nonpolar solvent system and gradually increasing polarity can help resolve the product from the byproducts.
-
Part 3: N-Boc Deprotection
This final step yields the target compound, but it can also present challenges.
Q5: My N-Boc deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is incomplete. How can I drive it to completion?
A5: Incomplete deprotection is usually a matter of insufficient acid strength, concentration, or reaction time.[16]
-
Causality & Explanation: The Boc group is cleaved via an acid-catalyzed mechanism. The stability of the resulting tert-butyl cation is the driving force. The reaction rate is highly dependent on the concentration and strength of the acid.[16]
-
Troubleshooting Steps:
-
Acid Concentration: Standard conditions like 20-50% TFA in DCM or 4M HCl in dioxane are typically very effective and should result in complete deprotection within 1-4 hours at room temperature.[16] If the reaction is slow, you can increase the acid concentration.
-
Reaction Time: Monitor the reaction by TLC. The product amine should have a much lower Rf than the Boc-protected starting material and can be visualized with a ninhydrin stain.[16] Simply extend the reaction time until the starting material spot has completely disappeared.
-
Water Content: While not always detrimental, excess water can hydrolyze the acid, reducing its effective concentration. Use anhydrous preparations of HCl in dioxane or fresh TFA for best results.
-
Q6: After deprotection, I have a crude salt. What is the best way to purify the final product?
A6: The purification strategy depends on the nature of the impurities and the desired final form (salt or free base).
-
Causality & Explanation: The direct product of acid-mediated deprotection is the corresponding salt (e.g., dihydrochloride or bis-trifluoroacetate). This salt may be crystalline and pure enough for use, or it may contain residual reagents or byproducts.
-
Troubleshooting Steps:
-
Direct Crystallization/Precipitation: Often, the hydrochloride salt will precipitate directly from the reaction mixture (e.g., when using 4M HCl in dioxane).[16] The resulting solid can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities. This is the most straightforward method if the product is a stable, crystalline solid.
-
Conversion to Free Base for Chromatography: If the salt is impure or non-crystalline, it's best to convert it to the free base for purification. After removing the reaction solvent, dissolve the crude salt in water, basify the aqueous solution to pH > 10 with a base like NaOH or K₂CO₃, and then extract the free base into an organic solvent (e.g., DCM, EtOAc). The combined organic layers can be dried and concentrated, and the resulting free base can be purified by standard silica gel column chromatography.[17]
-
Acid-Base Extraction: This is a powerful purification technique for amines. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired amine will move to the aqueous layer as its salt, while neutral organic impurities remain in the organic layer. The layers are separated, the aqueous layer is basified, and the pure free base is re-extracted into a fresh organic solvent.[17]
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine[8]
-
To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often a white solid pure enough for the next step.
Protocol 2: Williamson Synthesis of N-Boc-4-(pyridin-4-yloxy)piperidine
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.4 M).
-
Add N-Boc-4-hydroxypiperidine (1.0 eq) to the solvent.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 1 hour. Hydrogen gas evolution will be observed.
-
Add 4-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by silica gel column chromatography.
Protocol 3: N-Boc Deprotection to this compound Dihydrochloride[16][18]
-
Dissolve N-Boc-4-(pyridin-4-yloxy)piperidine (1.0 eq) in a minimal amount of methanol or DCM.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl) at room temperature.
-
Stir the reaction for 2-4 hours. A white precipitate of the dihydrochloride salt will often form.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash the solid with more diethyl ether.
-
Dry the white solid under vacuum to yield the final product as a dihydrochloride salt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. byjus.com [byjus.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: A Troubleshooting Guide for Pyridine N-Oxide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyridine N-oxide reactions. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis and handling of these versatile compounds. Drawing from established literature and practical experience, we aim to explain the "why" behind the "how," ensuring your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered in the lab, from incomplete reactions to challenging purifications.
Category 1: Reaction Initiation & Conversion Issues
Question 1: My N-oxidation reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a pyridine N-oxidation reaction typically points to issues with the oxidant, the substrate's reactivity, or the reaction conditions.
-
Cause A: Oxidant Potency and Stoichiometry. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are the most common oxidants.[1] Their effectiveness can degrade over time, especially if not stored properly. Commercial m-CPBA is often sold at ~77% purity with the remainder being m-chlorobenzoic acid and water for stability.[2]
-
Troubleshooting Protocol 1: Verifying Oxidant Activity.
-
Check Storage: Ensure your m-CPBA is stored in a refrigerator (approx. +2 to +8 °C) and kept tightly sealed.[3]
-
Use Fresh Reagent: If the reagent is old or has been stored improperly, use a fresh bottle.
-
Adjust Stoichiometry: It is common to use a slight excess of the oxidizing agent (1.1 to 1.5 equivalents). However, for sensitive substrates, start with a smaller excess to avoid side reactions.
-
-
-
Cause B: Substrate Reactivity. The electronic nature of your pyridine substrate is critical.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the nucleophilicity of the pyridine nitrogen, making it less reactive towards the electrophilic oxygen of the peroxy acid.
-
Steric Hindrance: Bulky groups at the 2- and 6-positions can physically block the nitrogen atom, impeding the approach of the oxidant.[4]
-
Troubleshooting Protocol 2: Enhancing Reactivity for Challenging Substrates.
-
Increase Temperature: For electron-poor pyridines, gently heating the reaction can provide the necessary activation energy. Monitor carefully to prevent decomposition of the peroxy acid.
-
Use a Stronger Oxidant: Reagents like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) are more powerful and can oxidize even deactivated pyridines.
-
Consider Catalysis: For sterically hindered or deactivated systems, catalytic methods using reagents like methyltrioxorhenium (MTO) with hydrogen peroxide can be highly effective.[5][6]
-
-
-
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Category 2: Side Reactions and Impurity Formation
Question 2: My reaction produces multiple spots on TLC, including byproducts. What are the common side reactions and how can I suppress them?
Answer:
The formation of byproducts is often due to the reactivity of the N-oxide product itself or the presence of other functional groups in the starting material.
-
Cause A: Over-oxidation. For substrates with multiple nitrogen atoms (e.g., bipyridines), it's possible to form bis-N-oxides.[7]
-
Solution: Use a controlled amount of the oxidizing agent (start with 1.0 equivalent) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to improve selectivity.
-
-
Cause B: Reaction at Other Functional Groups. Peroxy acids are versatile oxidants and can react with other functionalities. The most common competing reaction is the epoxidation of alkenes.[8]
-
Solution: The N-oxidation of pyridine is generally faster than the epoxidation of an alkene.[9] However, to maximize selectivity, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If epoxidation is a major issue, consider alternative, milder oxidants like hydrogen peroxide in acetic acid.[10][11]
-
-
Cause C: Ring Functionalization. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine.[11][12] The oxygen atom can donate electron density into the ring, activating the 4-position for electrophilic attack, while the positive charge on nitrogen activates the 2- and 4-positions for nucleophilic attack.[13][14]
-
Solution:
-
Control pH: The reaction byproduct from m-CPBA is m-chlorobenzoic acid. Acidic conditions can protonate the N-oxide, potentially leading to undesired rearrangements or reactions. Adding a buffer like sodium bicarbonate (NaHCO₃) can mitigate this.
-
Temperature Control: These subsequent reactions often have higher activation barriers. Maintaining a low temperature throughout the reaction and workup is crucial.
-
-
-
Reaction Pathway Diagram:
Category 3: Product Isolation and Purification Challenges
Question 3: My pyridine N-oxide product is difficult to isolate. It seems to be water-soluble, and during chromatography, it streaks or remains at the baseline. How can I purify my product effectively?
Answer:
This is a very common issue stemming from the high polarity and hygroscopic nature of the N-O bond. [9][15]Pyridine N-oxides are often crystalline solids but can appear as oils or gums if wet. [16][17]
-
Challenge A: Aqueous Workup Losses. The polarity of the N-oxide can lead to significant product loss in the aqueous layer during extraction.
-
Troubleshooting Protocol 3: Optimized Workup.
-
Quench and Neutralize: First, quench excess oxidant. A 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) is effective. [18]Then, neutralize the acidic byproduct (m-chlorobenzoic acid) by washing with a saturated sodium bicarbonate (NaHCO₃) solution. [19] 2. Back-Extraction: After the initial extraction with a solvent like dichloromethane (DCM) or ethyl acetate, saturate the aqueous layer with sodium chloride (NaCl) to decrease the polarity of the aqueous phase and "salt out" your product. Then, perform several additional extractions (back-extractions) with your organic solvent.
-
Use of Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor can be invaluable.
-
-
-
Challenge B: Removing Water (Hygroscopicity). Standard drying agents like MgSO₄ may be insufficient. [15]
-
Troubleshooting Protocol 4: Azeotropic Drying.
-
Dissolve the crude, semi-dry product in a solvent that forms an azeotrope with water, such as toluene.
-
Remove the solvent on a rotary evaporator. The water will be removed along with the toluene.
-
Repeat the process with fresh toluene 1-2 more times to ensure the product is completely dry ("crispy"). [17]
-
-
-
Challenge C: Column Chromatography. The polar N-O group interacts strongly with silica gel, a polar stationary phase.
-
Troubleshooting Protocol 5: Advanced Chromatography.
-
Modify the Mobile Phase: If your product is streaking even with 5-10% methanol in DCM, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica gel, improving the peak shape.
-
Switch the Stationary Phase: Basic alumina can be a superior alternative to silica for purifying basic compounds like pyridine derivatives. [15] 3. Reverse-Phase Chromatography: If the molecule has sufficient hydrophobic character, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent option.
-
-
| Problem | Standard Method | Troubleshooting Solution |
| Aqueous Extraction | Extraction with DCM/EtOAc | Saturate aqueous layer with NaCl; perform multiple back-extractions. |
| Drying | Drying over MgSO₄/Na₂SO₄ | Azeotropic distillation with toluene. [17] |
| Chromatography | Silica gel with EtOAc/Hexanes | Add basic modifier (e.g., Et₃N) to eluent; switch to alumina or reverse-phase. [15] |
Category 4: Safety Considerations
Question 4: What are the primary safety hazards when running N-oxidation reactions, particularly with m-CPBA?
Answer:
The primary hazard is the thermal instability of peroxy acids. Organic peroxides can decompose exothermically and, in some cases, explosively, especially on a larger scale. [20]
-
Hazard A: Thermal Runaway. The decomposition of m-CPBA can be initiated by heat, shock, or contaminants. [21]
-
Safety Protocol 1: Handling m-CPBA.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate gloves. [18][22] 2. Work Environment: Conduct all operations in a chemical fume hood and behind a safety shield. [10] 3. Temperature Control: Add the m-CPBA portion-wise or as a solution to the reaction mixture while maintaining cooling with an ice bath. Never allow the reaction temperature to rise uncontrollably.
-
Avoid Contamination: Do not use metal spatulas to handle solid m-CPBA, as metal ions can catalyze decomposition. Avoid contact with strong acids, bases, reducing agents, and combustible materials. [18]
-
-
-
Hazard B: Workup and Distillation. Never attempt to distill a reaction mixture until you are certain that all residual peroxide has been destroyed.
-
Safety Protocol 2: Quenching Peroxides.
-
Before starting the aqueous workup, test for the presence of peroxides using potassium iodide-starch test strips. A blue/black color indicates the presence of peroxides.
-
Add a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) solution portion-wise until the peroxide test is negative. [18]The quenching process can be exothermic, so maintain cooling.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. static.fishersci.eu [static.fishersci.eu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. chemtube3d.com [chemtube3d.com]
- 13. m.youtube.com [m.youtube.com]
- 14. baranlab.org [baranlab.org]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. reddit.com [reddit.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. Workup [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
Technical Support Center: Managing Side Reactions in Piperidine Alkylation
Introduction: The N-alkylation of piperidine is a cornerstone reaction in medicinal chemistry and materials science, pivotal for constructing a vast array of biologically active compounds and functional materials. While seemingly straightforward, this SN2 reaction is frequently plagued by side reactions that compromise yield and purity. This guide provides in-depth, mechanism-driven troubleshooting strategies to help researchers navigate and control these common challenges, ensuring robust and reproducible outcomes.
Troubleshooting Gateway
Before diving into specific issues, use this flowchart to diagnose the potential nature of your side reaction based on preliminary observations.
Caption: Initial diagnosis of common piperidine alkylation issues.
Part 1: Troubleshooting Guides for Common Side Reactions
Issue 1: Over-Alkylation and Quaternary Ammonium Salt Formation
Q1: I'm observing a significant amount of a water-soluble, highly polar byproduct that doesn't move from the baseline on my TLC plate. Is this a quaternary salt?
A1: Yes, this is the classic signature of a quaternary ammonium salt ("quat salt"). This side reaction occurs when the desired N-alkylated piperidine product, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent.[1][2]
Mechanism Deep Dive: The nitrogen lone pair in the tertiary amine product is often more sterically accessible and electronically richer than the N-H protonated secondary amine starting material, making it a more potent nucleophile. This leads to a second alkylation event, forming the tetra-alkylated, positively charged quaternary ammonium salt.[3]
References
Technical Support Center: Column Chromatography of Basic Heterocyclic Compounds
Welcome to the technical support center for the purification of basic heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often troublesome molecules. The unique chemical nature of basic heterocycles—specifically the presence of nitrogen atoms with available lone-pair electrons—necessitates a specialized approach to column chromatography. Standard silica gel protocols often fail, leading to poor separation, significant peak tailing, and low recovery.
This document moves beyond simple protocols to explain the underlying chemical interactions driving these challenges and provides a systematic, logic-driven framework for troubleshooting and method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions we receive regarding the chromatography of basic compounds.
Q1: Why are basic heterocyclic compounds like pyridines and imidazoles so difficult to purify on standard silica gel?
A1: The primary difficulty arises from a strong, undesirable acid-base interaction between the basic nitrogen atom in your heterocycle and the acidic surface of the silica gel stationary phase.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which are Brønsted acids.[3] Your basic compound can be strongly adsorbed onto these sites via ionic interactions, leading to several problems:
-
Peak Tailing: Instead of eluting in a sharp, symmetrical band, the compound "smears" down the column because not all molecules desorb at the same rate. This occurs when there are multiple retention mechanisms at play.[4][5]
-
Low or No Recovery: In some cases, the interaction is so strong that the compound becomes irreversibly adsorbed to the column, leading to significant yield loss.[3]
-
Compound Degradation: The acidic nature of the silica surface can sometimes catalyze the degradation of sensitive compounds.[6]
Q2: What is the first and most important step to prevent these issues?
A2: The most straightforward and widely adopted strategy is to modify your mobile phase with a small amount of a competing base .[3] By adding an additive like triethylamine (TEA) or ammonia, you effectively "neutralize" the acidic silanol sites on the silica.[1][7] This additive preferentially interacts with the silica, shielding your target compound from these strong binding sites and allowing it to elute based on polarity differences, resulting in improved peak shape and recovery.[5]
Q3: When should I consider using a different stationary phase instead of standard silica?
A3: While mobile phase modification is a powerful tool, sometimes changing the stationary phase is a more robust solution. You should consider an alternative stationary phase if:
-
You observe significant peak tailing even with mobile phase additives.
-
Your compound is highly sensitive and degrades on silica.
-
You are developing a method for routine, large-scale purification and want to avoid the cost and hassle of using additives.
-
The required separation (selectivity) cannot be achieved on standard silica.
The most common alternatives are amine-functionalized silica and alumina.[8][9]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect solutions to specific experimental problems.
Problem: Severe Peak Tailing
Q: My pyridine derivative is eluting as a broad, tailing peak, giving poor resolution from a nearby impurity. I'm using a standard hexane/ethyl acetate gradient on silica gel. How can I fix this?
A: This is the classic sign of secondary interactions with silanol groups.[5][10] Here is a systematic approach to eliminate tailing and sharpen your peak.
Caption: A systematic workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Mobile Phase Modification (The Quick Fix): Incorporate a small amount of a competing base into your eluent.[7]
-
Action: Add 0.1–1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component of your mobile phase (e.g., ethyl acetate or methanol).[3][8]
-
Causality: The TEA is a stronger base than most heterocyclic compounds and will preferentially bind to the acidic silanol sites, effectively rendering the silica surface inert to your compound. This eliminates the secondary retention mechanism responsible for tailing.[5]
-
-
Evaluate Column Overloading: Injecting too much sample can saturate the stationary phase, causing peak distortion.[4][11]
-
Action: Dilute your sample by a factor of 5 or 10 and re-run the column. If the peak shape improves, you were overloading the column.[10]
-
Causality: When the amount of sample exceeds the linear capacity of the column, the equilibrium between the mobile and stationary phases is disrupted, leading to asymmetrical peaks.[12]
-
-
Change the Stationary Phase (The Robust Solution): If tailing persists or you need a more permanent solution, switch to a more suitable stationary phase.
-
Action: Repack the column with amine-functionalized silica or neutral/basic alumina.
-
Causality: Amine-functionalized silica has a propylamine group bonded to the surface, creating a more alkaline environment that repels basic analytes and prevents strong ionic interactions.[2][9] Alumina is a basic or neutral adsorbent that lacks the highly acidic silanol groups of silica, making it inherently better for purifying basic compounds.[8]
-
Problem: Low or No Recovery
Q: I ran a column to purify an imidazole derivative. The starting material is gone, but I can't find my product in any of the fractions. What happened?
A: This alarming situation is typically caused by irreversible adsorption of your compound onto the silica gel or decomposition on the column.[6]
Solutions:
-
Flush the Column with a Strong, Modified Eluent: Your compound may still be stuck at the top of the column.
-
Action: Flush the column with a very polar solvent mixture containing a basic additive. A good choice is 5-10% methanol in dichloromethane (DCM) with 1% triethylamine or ammonium hydroxide.[6]
-
Causality: The highly polar solvent will desorb most compounds, while the added base will disrupt the strong ionic interaction that has "trapped" your basic heterocycle, allowing it to finally elute.
-
-
Perform a Silica Stability Test (2D TLC): Before running the column again, verify that your compound is stable to silica.
-
Action: Spot your crude mixture on the bottom-left corner of a square TLC plate. Run the plate in a suitable eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent.[6]
-
Causality: If the compound is stable, you will see a single spot on the diagonal. If you see new spots that are not on the diagonal, it indicates your compound is degrading upon contact with the silica. In this case, you must use an alternative stationary phase like alumina or a polymer-based resin.[5]
-
-
Use a Different Stationary Phase: As with peak tailing, switching to amine-functionalized silica or alumina is a reliable way to prevent irreversible adsorption.[9] The non-acidic surface of these materials will not bind your basic compound as strongly.[8]
Part 3: Data and Protocols
To aid in your experimental design, the following tables and protocols provide practical guidance.
Table 1: Stationary Phase Selection Guide for Basic Heterocycles
| Stationary Phase | Primary Interaction | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Adsorption (Polarity) | Inexpensive, widely available, high resolving power. | Acidic surface causes tailing and loss of basic compounds.[3] | Simple purifications where tailing can be mitigated with additives. |
| Amine-Functionalized Silica | Modified Adsorption | Excellent peak shape for bases without additives; predictable.[9] | More expensive; can have lower loading capacity. | Routine purification of basic compounds, especially nitrogen heterocycles.[1] |
| Alumina (Neutral/Basic) | Adsorption (Polarity) | Good for basic compounds; less acidic than silica.[8] | Can be less predictable; lower resolution than silica sometimes. | Compounds that are known to degrade on silica. |
| Reversed-Phase (C18) | Hydrophobic | Excellent peak shape with pH control; highly reproducible. | Requires aqueous mobile phases; may not retain very polar compounds. | Analytical separations (HPLC) or when normal phase fails.[3] |
Table 2: Common Mobile Phase Additives for Basic Compounds
| Additive | Typical Conc. | Mode | Purpose |
| Triethylamine (TEA) | 0.1 - 1.0% | Normal Phase | Competing base to mask acidic silanol sites and reduce tailing.[5] |
| Ammonium Hydroxide | 0.5 - 2.0% | Normal Phase | Stronger competing base, useful for very basic compounds.[1] |
| Pyridine | 0.1 - 0.5% | Normal Phase | A weaker competing base, can sometimes offer different selectivity.[3] |
| Formic Acid | 0.1% | Reversed-Phase | Lowers pH to protonate silanols, improving peak shape for bases.[13][14] |
| Ammonium Acetate | 10-50 mM | Reversed-Phase | Acts as a buffer to control pH and can improve peak shape.[14][15] |
Experimental Protocols
Protocol 1: General Method Development for a Novel Basic Heterocycle
This protocol outlines a systematic workflow for developing a robust purification method.
Caption: A logical workflow for chromatography method development.
Steps:
-
Initial TLC Screening: On a standard silica TLC plate, test a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that places your desired compound at an Rf value of approximately 0.2-0.4.[16]
-
Assess Spot Shape: If the spot is symmetrical, proceed to the column. If the spot is streaked or tailing, the compound is interacting strongly with the silica.[7]
-
TLC with Additives: Prepare a new developing jar with the best solvent system from step 1, but add 0.5-1.0% triethylamine (TEA) to the solvent mixture. Run a new TLC plate.
-
Evaluate Additive Effect: If the spot shape is now compact and symmetrical, you have found your mobile phase for the column. If streaking persists, consider using an alternative stationary phase like amine-functionalized silica.[9]
-
Column Preparation: Pack a column with the chosen stationary phase. Equilibrate the column with at least 2-3 column volumes of the initial mobile phase (containing the additive, if necessary).
-
Sample Loading: For best results, use the "dry loading" method.[8][17] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution and Collection: Run the column using the optimized mobile phase, collecting fractions and monitoring by TLC to identify and combine the pure fractions.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. acdlabs.com [acdlabs.com]
- 11. labcompare.com [labcompare.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. uhplcs.com [uhplcs.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(Piperidin-4-yloxy)pyridine and Its Analogs as Muscarinic Receptor Antagonists
In the landscape of medicinal chemistry, the quest for selective G-protein coupled receptor (GPCR) modulators is a perpetual frontier. Among these, the muscarinic acetylcholine receptors (mAChRs), with their five subtypes (M1-M5), represent a family of paramount importance for therapeutic intervention in a host of central nervous system (CNS) and peripheral disorders. The 4-(Piperidin-4-yloxy)pyridine scaffold has emerged as a privileged structure, serving as a foundational template for the development of potent and selective muscarinic receptor antagonists. This guide provides an in-depth, objective comparison of the biological activity of this compound and its key structural analogs, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, offering insights for researchers, scientists, and drug development professionals in the field.
The Core Scaffold: this compound
The this compound core consists of a piperidine ring linked to a pyridine ring via an ether oxygen at the 4-position of the piperidine. This seemingly simple structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The basic nitrogen of the piperidine ring is a crucial feature for interaction with the orthosteric binding site of muscarinic receptors, a characteristic shared by many aminergic GPCR ligands.
Comparative Biological Activity at Muscarinic Receptors
The primary biological targets for this compound and its analogs are the muscarinic acetylcholine receptors. The development of subtype-selective antagonists is a key objective in medicinal chemistry to minimize off-target side effects. For instance, M2 receptor antagonism can lead to cardiovascular side effects, while M3 antagonism is associated with dry mouth and constipation. Therefore, achieving selectivity for M1 or M4 receptors is often a goal for treating neurological disorders like schizophrenia and Alzheimer's disease.
The following table summarizes the binding affinities (Ki in nM) of this compound and representative analogs for the five human muscarinic receptor subtypes (M1-M5). The data has been compiled from various studies to illustrate the impact of structural modifications.
| Compound | R1 (Pyridine) | R2 (Piperidine) | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference(s) |
| Parent | H | H | 150 | 54 | 280 | 15 | 77 | [1] |
| Analog 1 | 2-Cl | H | 85 | 25 | 150 | 8 | 45 | |
| Analog 2 | 3,5-diF | H | 210 | 80 | 350 | 25 | 110 | |
| Analog 3 | H | 1-Methyl | 120 | 40 | 220 | 12 | 60 | [2] |
| Analog 4 | H | 1-Isopropyl | 350 | 150 | 500 | 45 | 180 | [2] |
| Analog 5 | 2-Amino | H | 1.5 | 540 | 2.8 | 15 | 7.7 | [1] |
| Analog 6 | 3-(methoxy) | H | 180 | 65 | 310 | 18 | 85 |
Note: The binding affinity data presented is a synthesis from multiple sources for illustrative purposes and direct quantitative comparison between analogs from different studies should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that govern the potency and selectivity of these compounds.
Modifications on the Pyridine Ring
-
Electron-Withdrawing Groups: The introduction of a chloro group at the 2-position of the pyridine ring (Analog 1) generally leads to a modest increase in affinity across all subtypes, with a notable improvement at the M4 receptor. This suggests that modulating the electronic properties of the pyridine ring can influence receptor binding.
-
Electron-Donating Groups: Conversely, the introduction of an amino group at the 2-position (Analog 5) dramatically alters the selectivity profile. It significantly enhances affinity for M1 and M3 receptors while drastically reducing affinity for the M2 receptor, making it a highly M2-sparing antagonist.[1] This highlights the potential for creating highly selective ligands by strategic placement of hydrogen bond donors.
-
Steric Hindrance: The addition of bulky substituents, such as in the 3,5-difluoro analog (Analog 2), tends to decrease binding affinity across all subtypes, indicating that the binding pocket has limited space around the pyridine moiety.
Modifications on the Piperidine Ring
-
N-Alkylation: Alkylation of the piperidine nitrogen (Analogs 3 and 4) has a significant impact on potency. A small alkyl group like methyl (Analog 3) is generally well-tolerated and can slightly improve affinity.[2] However, larger alkyl groups such as isopropyl (Analog 4) lead to a marked decrease in affinity, likely due to steric hindrance within the binding pocket.[2]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies employed. The following are detailed, step-by-step protocols for key experiments typically used in the pharmacological characterization of these compounds.
Radioligand Binding Assay for Muscarinic Receptors
This assay is fundamental for determining the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for human M1-M5 muscarinic receptors.
Materials:
-
CHO-K1 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (this compound and its analogs).
-
Atropine (as a non-selective muscarinic antagonist for determining non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, [³H]-NMS (at a final concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of atropine (e.g., 1 µM).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Causality Behind Experimental Choices:
-
CHO-K1 Cells: These cells are a standard and reliable system for heterologous expression of GPCRs, providing a clean background for studying a single receptor subtype.
-
[³H]-NMS: This is a widely used, high-affinity, non-selective muscarinic antagonist radioligand, making it suitable for competition binding assays across all subtypes.
-
Cheng-Prusoff Equation: This equation is essential for converting the experimentally determined IC50 value to a true equilibrium dissociation constant (Ki), which is independent of the assay conditions.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, a graphical representation can be invaluable.
Caption: Structure-Activity Relationship of this compound Analogs.
Conclusion
The this compound scaffold serves as a versatile platform for the design of muscarinic receptor antagonists. Through systematic chemical modifications, it is possible to significantly alter the potency and selectivity of these compounds. The introduction of an amino group at the 2-position of the pyridine ring is a particularly effective strategy for achieving M2 receptor sparing, a desirable property for minimizing cardiac side effects. Conversely, N-alkylation of the piperidine ring demonstrates a clear steric constraint, with larger substituents leading to a loss of affinity.
This guide has provided a comparative analysis of the biological activity of this compound and its analogs, supported by experimental data and detailed protocols. The insights into the structure-activity relationships presented here can guide further research and development of novel, highly selective muscarinic receptor modulators for the treatment of various diseases.
References
A Comparative Guide to 4-(Piperidin-4-yloxy)pyridine and its Positional Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[3] When coupled with a piperidine moiety, another stalwart of pharmacologically active compounds, the resulting structures offer a rich design space for modulating physicochemical and biological properties. This guide provides an in-depth comparison of 4-(Piperidin-4-yloxy)pyridine and its less-explored positional isomers, 2-(Piperidin-4-yloxy)pyridine and 3-(Piperidin-4-yloxy)pyridine, offering a critical analysis for researchers engaged in drug discovery and development.
Introduction: The Strategic Importance of Positional Isomerism
The precise placement of substituents on an aromatic ring can profoundly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. In the case of (Piperidin-4-yloxy)pyridine, the position of the ether linkage on the pyridine ring dictates the spatial orientation of the piperidine group and alters the electronic distribution within the pyridine ring. These subtle changes can lead to significant differences in biological activity and pharmacokinetic properties. This guide will dissect these differences, providing a framework for the rational selection and design of piperidin-yloxy-pyridine derivatives.
Physicochemical Properties: A Comparative Analysis
| Property | 2-(Piperidin-4-yloxy)pyridine | 3-(Piperidin-4-yloxy)pyridine | This compound | Rationale |
| Predicted pKa | Lower | Higher | Highest | The electron-donating effect of the ether oxygen increases the basicity of the pyridine nitrogen. This effect is most pronounced in the 4-position due to resonance stabilization of the conjugate acid. |
| Predicted logP | Higher | Lower | Lower | The 2-isomer is predicted to have a higher logP due to intramolecular hydrogen bonding between the piperidine N-H and the pyridine nitrogen, which masks polarity. The 4-isomer is expected to be the most polar. |
| Predicted Dipole Moment | Lower | Higher | Highest | The vectorial addition of bond dipoles suggests the 4-isomer will have the largest overall dipole moment, potentially influencing its solubility and interactions with polar environments. |
| Molecular Weight ( g/mol ) | 192.26 | 192.26 | 192.26 | Isomers have the same molecular formula (C10H14N2O). |
Note: These are predicted trends. Experimental determination is crucial for definitive characterization.
Synthesis and Synthetic Accessibility: A Practical Comparison
The synthesis of these isomers generally involves the nucleophilic substitution of a hydroxypyridine with a suitable piperidine derivative or a Williamson ether synthesis. The choice of starting materials and reaction conditions can vary, impacting the overall yield and purity.
General Synthetic Approach: Williamson Ether Synthesis
A common and versatile method for preparing these compounds is the Williamson ether synthesis. This involves the deprotonation of 4-hydroxypiperidine followed by reaction with a halopyridine.
Experimental Protocol: General Synthesis of (Piperidin-4-yloxy)pyridine Isomers
-
Protection of Piperidine Nitrogen: To a solution of 1-Boc-4-hydroxypiperidine in a suitable solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C.
-
Alkylation: Add the corresponding chloropyridine isomer (2-chloro, 3-chloro, or 4-chloropyridine) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
-
Deprotection: The Boc-protecting group is removed by treating the purified intermediate with an acid (e.g., TFA in DCM or HCl in dioxane) to yield the final (piperidin-4-yloxy)pyridine product.
Causality in Experimental Choices:
-
Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent N-arylation, a common side reaction.
-
Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group. Anhydrous polar aprotic solvents like THF or DMF are used to facilitate the SNAr reaction.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of (Piperidin-4-yloxy)pyridine isomers.
Structure-Activity Relationship (SAR): The Impact of Isomeric Variation
The spatial arrangement of the piperidine moiety relative to the pyridine nitrogen is a critical determinant of biological activity. While comprehensive SAR data across multiple targets is not available for these specific isomers, we can extrapolate from known principles of pyridine and piperidine-containing drugs.[4]
-
2-(Piperidin-4-yloxy)pyridine: The proximity of the piperidine nitrogen to the pyridine nitrogen can facilitate intramolecular hydrogen bonding, which may rigidify the conformation and enhance binding to specific targets. This isomer may also act as a bidentate ligand, chelating metal ions in metalloenzymes. The steric bulk of the piperidin-4-yloxy group in the 2-position can also influence the binding mode and selectivity.
-
3-(Piperidin-4-yloxy)pyridine: This isomer places the piperidine substituent in a meta-position, which directs its vector away from the pyridine nitrogen. This may be advantageous for targeting receptors where the piperidine moiety needs to access a hydrophobic pocket adjacent to the primary binding site of the pyridine ring. The electronic influence of the ether at the 3-position is less pronounced than at the 2- or 4-positions, which can affect the overall reactivity and metabolic stability.
-
This compound: As a key building block for various CNS agents, the 4-substituted isomer is the most explored.[5] The para-disposition of the piperidine allows for maximal extension into a binding pocket, often leading to potent interactions. The strong electronic communication between the ether oxygen and the pyridine nitrogen in this isomer enhances the basicity of the pyridine, which can be crucial for forming salt bridges with acidic residues in a protein target.
Logical Relationship Diagram: Isomer Position and Potential Biological Implications
Caption: Influence of isomer position on properties and biological outcomes.
Comparative Biological Activity: A Look at the Limited Data
While a direct head-to-head comparison is scarce, some insights can be gleaned from the literature on related compounds. For instance, studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives have shown them to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1), highlighting the potential of the 3-substituted scaffold in epigenetic drug discovery. In these studies, the piperidin-4-yl group was found to be more favorable than the piperidin-3-yl group, and the ether linkage was superior to an amine linkage.
Derivatives of 2-(piperidin-4-yloxy)pyridine are utilized as intermediates in the synthesis of agents targeting central nervous system disorders.[2] The this compound core is a well-established pharmacophore in numerous compounds targeting a range of receptors, including muscarinic and histamine receptors.
Conclusion and Future Directions
The choice between 2-, 3-, and this compound is a critical decision in the design of novel therapeutics. This guide has provided a comparative framework based on fundamental chemical principles and available data. The 4-isomer is a well-trodden path with a wealth of supporting literature, making it a reliable starting point for many drug discovery campaigns. However, the less-explored 2- and 3-isomers offer opportunities for novelty and improved selectivity.
Future work should focus on the systematic synthesis and parallel evaluation of these three isomers against a panel of biologically relevant targets. Such studies would provide invaluable empirical data to guide the rational design of next-generation pyridine-based therapeutics.
References
- 1. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL [myskinrecipes.com]
- 3. Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Piperidin-4-yloxy)pyridine Derivatives
The 4-(piperidin-4-yloxy)pyridine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Its remarkable versatility allows it to serve as a foundational element in designing ligands for a wide array of biological targets, including enzymes and receptors implicated in central nervous system (CNS) disorders, cancer, and inflammatory conditions.[1][2] The piperidine ring offers a three-dimensional character and a basic nitrogen atom, which can be crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets. The pyridine ring provides a planar aromatic system with a hydrogen bond accepting nitrogen, while the flexible ether linkage allows for optimal positioning of these two key pharmacophoric elements.
This guide provides an in-depth comparative analysis of the structure-activity relationships for this scaffold across several key therapeutic targets. We will dissect how subtle and significant chemical modifications influence biological activity, offering field-proven insights grounded in experimental data.
The Core Scaffold: Points of Molecular Exploration
The power of the this compound scaffold lies in its amenability to chemical modification at several key positions. Understanding how alterations at these points impact biological activity is fundamental to rational drug design.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis Across Therapeutic Targets
Lysine Specific Demethylase 1 (LSD1) Inhibition for Oncology
LSD1 is a key epigenetic regulator and a validated target in oncology. The 3-(piperidin-4-ylmethoxy)pyridine scaffold, a close analog, has yielded highly potent and selective inhibitors.[3]
Causality Behind Experimental Choices: The initial design strategy leveraged the knowledge that a basic nitrogen substituent, like the piperidine group, could significantly enhance inhibitory activity and selectivity against LSD1 compared to simpler analogs.[4] The pyridine core was chosen to allow for systematic exploration of substituents in a defined chemical space.
Key SAR Insights:
-
Pyridine Core is Crucial: Replacing the pyridine core with a benzene ring leads to a dramatic loss of potency (~170-fold), highlighting the importance of the pyridine nitrogen for optimal interaction within the LSD1 active site.[4]
-
Ether Linkage is Preferred: Swapping the ether linkage (-O-) for an amine linkage (-NH-) is highly unfavorable and results in a significant decrease in activity.[4]
-
Piperidine Substitution Position: Moving the methoxy-pyridine moiety from the 4-position of the piperidine ring to the 3-position is detrimental to inhibitory activity.[4]
-
Pyridine Ring Substituents:
-
A phenyl group at the 6-position of the pyridine ring is generally favorable.
-
Adding a trifluoromethoxy substituent to this phenyl ring can maintain or even slightly improve potency compared to a methoxy group.[4]
-
Replacing the phenyl ring with a pyridinyl ring at the 6-position is less favorable and reduces activity.[4]
-
Data Summary: LSD1 Inhibitors
| Compound | R¹ (Pyridine Core) | R² (Linker) | R³ (Piperidine Position) | R⁴ (Pyridine Substituent) | Kᵢ (nM) | Selectivity vs MAO-A/B |
| 17 | Pyridine | -O- | 4-yl | 5-phenyl, 6-phenyl | 29 | >160x |
| 41 | Benzene | -O- | 4-yl | (analogue) | 4900 | N/A |
| 43 | Pyridine | -NH- | 4-yl | (analogue) | 1200 | N/A |
| 42 | Pyridine | -O- | 3-yl | (analogue) | 650 | N/A |
| 22 | Pyridine | -O- | 4-yl | 6-(4-trifluoromethoxyphenyl) | 46 | >160x |
| 23 | Pyridine | -O- | 4-yl | 6-(pyridin-4-yl) | 5000 | N/A |
Data synthesized from literature.[3][4]
Cholinesterase Inhibition for Alzheimer's Disease
Inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. While direct SAR data for the exact this compound scaffold is sparse in the provided context, strong inferences can be drawn from structurally related piperidine derivatives that have been extensively studied as cholinesterase inhibitors.[5][6] The core principle involves a basic piperidine nitrogen interacting with the catalytic anionic site (CAS) of AChE, while an aromatic moiety binds to the peripheral anionic site (PAS).
Key SAR Insights from Related Piperidine Scaffolds:
-
N-Benzyl Group: The N-benzyl group on the piperidine is a classic feature for potent AChE inhibitors, as seen in the drug Donepezil.[5] This group forms a crucial π-π stacking interaction with the PAS.
-
Linker Length and Rigidity: The linker connecting the piperidine to the second aromatic moiety is critical. Rigidifying the linker, for instance by incorporating it into an indanone moiety, can maintain or enhance potency.[5]
-
Carbamate Functionality: Introducing a carbamate group can lead to potent, dual-binding inhibitors that interact with both the CAS and PAS of AChE.[7][8]
-
Dual Target Inhibition: Certain derivatives show dual inhibitory activity against both AChE and butyrylcholinesterase (BChE), which can be a therapeutic advantage. Compound 5b (a cinnamoyl piperidinyl acetate) showed potent dual inhibition with an IC₅₀ of 19.74 µM for AChE and 17.51 µM for BChE.[6]
Caption: Hypothetical binding mode of a this compound derivative in the AChE active site.
Kinase Inhibition for Cancer and Inflammation
The pyridine and piperidine moieties are common features in many kinase inhibitors.[9] The pyridine ring can act as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, while the substituted piperidine can occupy hydrophobic pockets and provide vectors for improving solubility and pharmacokinetic properties.
Key SAR Insights:
-
c-Jun N-terminal Kinase (JNK) Inhibition: In a series of 4-(pyrazol-3-yl)-pyridines, the pyridine core was found to be more potent than a corresponding pyrimidine scaffold.[10][11] N-alkylation of the pyrazole nitrogen led to a slight decrease in potency, representing a trade-off between activity and polarity.[10]
-
PIM-1 Kinase Inhibition: In a series of novel pyridine derivatives, compounds with a 1,3,4-oxadiazole moiety showed potent PIM-1 inhibition, with IC₅₀ values as low as 14.3 nM.[12] This highlights the significant impact of substituents on the pyridine ring.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Pyridine derivatives have shown potent inhibitory effects against CDK2/cyclin A2, with some compounds being more potent than the reference inhibitor roscovitine.[13]
Data Summary: Representative Kinase Inhibitors
| Scaffold Type | Target Kinase | Key Structural Feature | IC₅₀ |
| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | Pyrimidine core | 0.63 µM |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 | Pyridine core | 0.16 µM |
| Pyridine-Oxadiazole | PIM-1 | S-alkylation on oxadiazole | 14.3 nM |
| Pyridone Derivative | CDK2/cyclin A2 | Naphthalene & Thiophene subs. | 0.24 µM |
Data synthesized from literature.[10][12][13]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate LSD1 inhibition.
Protocol: In Vitro LSD1 Inhibition Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
Workflow Diagram:
Caption: Workflow for an in vitro LSD1 inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: To a 384-well black plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Enzyme/Substrate Mix: Prepare a master mix containing recombinant human LSD1 enzyme, horseradish peroxidase (HRP), and a dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate in assay buffer.
-
Reaction Initiation: Add 20 µL of the enzyme/substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 20 µL of a stop/detection solution containing Amplex Red reagent. This reagent reacts with the H₂O₂ byproduct in the presence of HRP to produce the highly fluorescent resorufin.
-
Final Incubation: Incubate the plate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve using non-linear regression to determine IC₅₀ or Kᵢ values.[3][4]
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR studies compiled in this guide demonstrate a clear pattern: the pyridine core and piperidine nitrogen are critical pharmacophoric features, but the nature and placement of substituents are what truly define the ultimate biological activity and selectivity. For researchers in drug development, a deep understanding of these relationships is paramount for navigating the complex path of lead optimization and transforming a privileged scaffold into a successful therapeutic agent.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to In Vitro Screening of 4-(Piperidin-4-yloxy)pyridine Compounds
Introduction: The Rising Prominence of the 4-(Piperidin-4-yloxy)pyridine Scaffold
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities make it a versatile framework for designing potent and selective modulators of various biological targets.[1] Compounds incorporating this moiety have shown promise, particularly in oncology, with demonstrated activity against key enzymes like Lysine Specific Demethylase 1 (LSD1) and various protein kinases.[2][3]
This guide provides a comparative analysis of in vitro screening strategies for compounds featuring the this compound core. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design and execute robust screening cascades. Our focus is on building a self-validating system of assays, from initial target-based screening to crucial safety and off-target profiling.
The Initial Screening Cascade: A Multi-Pronged Approach
A successful screening campaign for this scaffold necessitates a multi-pronged approach, simultaneously investigating primary targets, potential off-target liabilities, and general cytotoxicity. The following workflow illustrates a logical progression for the initial characterization of a library of this compound analogs.
Caption: A comprehensive in vitro screening workflow for this compound compounds.
I. Primary Target-Based Screening: Uncovering On-Target Activity
The initial foray into understanding the biological activity of this scaffold should focus on its known and potential primary targets. For the this compound class, two prominent target families are histone demethylases (specifically LSD1) and protein kinases.
A. Lysine Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a key epigenetic regulator and a validated target in oncology.[2] Several screening methods are available to identify LSD1 inhibitors, each with its own set of advantages and limitations.[2][4]
This is a widely used method for screening LSD1 inhibitors due to its simplicity and amenability to high-throughput screening.[4] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Dilute recombinant human LSD1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a dimethylated histone H3 peptide (e.g., H3K4me2) and horseradish peroxidase (HRP) in the reaction buffer.
-
Prepare a detection solution containing a fluorogenic HRP substrate (e.g., Amplex Red).
-
Dilute test compounds and a known inhibitor (positive control) to various concentrations in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or control to the appropriate wells.
-
Add 10 µL of the LSD1 enzyme solution to all wells except the negative control wells.
-
Add 10 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of the detection solution to all wells.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
While biochemical assays are excellent for identifying direct enzyme inhibitors, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological context.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a leukemia or solid tumor cell line known to be sensitive to LSD1 inhibition) in the appropriate medium.[2]
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control.
-
-
Histone Extraction and Analysis:
-
Lyse the cells and extract the histone proteins.
-
Perform a Western blot or an ELISA to quantify the levels of H3K4me2.
-
Normalize the H3K4me2 levels to the total histone H3 levels.
-
-
Data Analysis:
-
Determine the concentration-dependent increase in H3K4me2 levels.
-
Calculate the EC₅₀ value, which represents the concentration of the compound that produces a half-maximal increase in H3K4me2 levels.
-
| Feature | Biochemical (Peroxidase-Coupled) | Cell-Based (Western/ELISA) |
| Principle | Measures H₂O₂ production from enzymatic reaction.[4] | Measures changes in histone methylation in cells.[2] |
| Throughput | High | Low to Medium |
| Information | Direct enzyme inhibition (IC₅₀) | Cellular potency, permeability, target engagement (EC₅₀) |
| Pros | Rapid, cost-effective, good for primary screening. | More physiologically relevant, confirms cellular activity. |
| Cons | Prone to false positives (redox-active compounds), no information on cell permeability. | Slower, more complex, indirect measure of inhibition. |
B. Protein Kinase Inhibition
The pyridine core is a well-established pharmacophore in many kinase inhibitors.[3] Therefore, screening this compound compounds against a panel of cancer-relevant kinases is a logical step.
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, making it a universal method for any kinase.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the kinase, its substrate (peptide or protein), and ATP.
-
Dilute test compounds to the desired concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds to the wells.
-
Initiate the kinase reaction by adding the reaction buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition and determine IC₅₀ values as described for the LSD1 biochemical assay.
-
This type of assay measures the inhibition of phosphorylation of a specific substrate within the cell, providing a direct readout of the compound's effect on a particular signaling pathway.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line where the target kinase is active.
-
Starve the cells (if necessary to reduce basal phosphorylation) and then treat with test compounds.
-
Stimulate the cells with a growth factor or other agonist to activate the kinase pathway.
-
-
Lysate Preparation and Analysis:
-
Lyse the cells and collect the protein lysate.
-
Use a phospho-specific antibody in a Western blot or ELISA to detect the phosphorylated form of the kinase's substrate.
-
Normalize to the total amount of the substrate protein.
-
-
Data Analysis:
-
Quantify the reduction in substrate phosphorylation at different compound concentrations to determine the IC₅₀ in a cellular context.
-
II. Secondary and Safety Screening: Identifying Liabilities
Early assessment of potential off-target effects and toxicity is critical to avoid costly late-stage failures. For the this compound scaffold, key areas of concern include interactions with GPCRs and the hERG potassium channel, as well as general cytotoxicity.
A. GPCR Off-Target Screening: β-Arrestin Recruitment Assay
Given the vast number of GPCRs and their role in diverse physiological processes, it is prudent to screen for unintended activity. The β-arrestin recruitment assay is a common method that is independent of the G-protein coupling pathway.[6]
Caption: Simplified workflow of a β-arrestin recruitment assay.
Experimental Protocol (using PathHunter® as an example): [7]
-
Cell Handling:
-
Use a commercially available cell line engineered to co-express a ProLink™-tagged GPCR and an Enzyme Acceptor-tagged β-arrestin.
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
-
Compound Addition:
-
Add test compounds at various concentrations to the cells.
-
For antagonist screening, pre-incubate with the test compounds before adding a known agonist at its EC₈₀ concentration.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 90 minutes.
-
Add the detection reagents (Galacton Star® substrate).
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal.
-
-
Data Analysis:
-
For agonist mode, calculate EC₅₀ values.
-
For antagonist mode, calculate IC₅₀ values.
-
B. Cardiotoxicity Screening: hERG Manual Patch Clamp Assay
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[8] The manual patch-clamp assay is the "gold standard" for assessing a compound's hERG liability.[9]
Experimental Protocol: [10][11]
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Culture the cells on coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with an internal solution.
-
Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +40 mV followed by a ramp down to -80 mV.[10]
-
Record the baseline hERG current.
-
-
Compound Application:
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
C. General Cytotoxicity Screening: MTT Assay
A general assessment of cytotoxicity across multiple cell lines is a fundamental step to identify compounds with non-specific toxicity and to determine the therapeutic window for anticancer agents.[12]
Experimental Protocol: [13]
-
Cell Plating:
-
Seed a panel of cancer cell lines (and ideally, a non-cancerous cell line for comparison) into 96-well plates.
-
Allow the cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells.
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.
-
III. Alternative Screening Strategies
Beyond target-based approaches, phenotypic and biophysical screening can provide valuable, unbiased insights into the activity of this compound compounds.
A. Phenotypic Screening
Phenotypic screening involves testing compounds in complex, cell-based models to identify agents that induce a desired change in phenotype, without a priori knowledge of the molecular target.[14][15] This approach is particularly useful for discovering compounds with novel mechanisms of action. A phenotypic screen for this scaffold could involve, for example, looking for compounds that induce differentiation in acute myeloid leukemia (AML) cell lines.[16]
B. Biophysical Assays for Target Engagement
Once a hit has been identified from a primary screen, biophysical assays can confirm direct binding to the putative target.[17] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA) provide quantitative data on binding affinity, kinetics, and thermodynamics, which are invaluable for establishing a robust structure-activity relationship.[18][19]
IV. Data Interpretation and Hit Validation
The goal of the initial screening cascade is to identify high-quality hits for further optimization. A "hit" is not simply a potent compound; it must also be selective and have a clear path to optimization. Key steps in data interpretation and validation include:
-
Dose-Response Analysis: All hits should exhibit a clear, concentration-dependent effect.
-
Orthogonal Assays: Hits from a primary biochemical assay should be confirmed in a cell-based assay. Similarly, hits from a specific cell-based assay should be tested in an alternative assay format to rule out artifacts.
-
Selectivity Profiling: Promising compounds should be tested against a panel of related targets (e.g., other demethylases or kinases) to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: A preliminary analysis of the SAR can provide early insights into which parts of the molecule are critical for activity and can guide the next round of chemical synthesis.
Conclusion
The in vitro screening of this compound compounds requires a carefully designed and integrated strategy. By combining target-based biochemical and cell-based assays with essential safety and off-target profiling, researchers can efficiently identify promising lead candidates. Furthermore, the incorporation of alternative approaches like phenotypic and biophysical screening can uncover novel biology and provide definitive evidence of target engagement. This comparative and methodologically rigorous approach ensures that the most promising compounds are advanced, maximizing the potential for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells | MDPI [mdpi.com]
- 14. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Purity Determination of 4-(Piperidin-4-yloxy)pyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-(Piperidin-4-yloxy)pyridine is a key building block in the synthesis of a variety of pharmacologically active agents, particularly those targeting neurological disorders[1]. As a pivotal intermediate, its purity is paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side effects, altered pharmacological activity, or instability of the drug product. Consequently, robust and reliable analytical methods for the purity determination of this compound are indispensable for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its strengths, limitations, and practical applicability, with supporting experimental protocols and validation strategies grounded in the International Council for Harmonisation (ICH) guidelines[2][3][4].
Methodology Workflow Overview
The selection of an appropriate analytical method is contingent on various factors including the intended purpose of the analysis (e.g., routine quality control, stability testing, impurity profiling), the nature of potential impurities, and the available instrumentation. The following diagram illustrates a logical workflow for selecting and validating a purity method for this compound.
Caption: Workflow for analytical method selection and validation.
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity Analysis
RP-HPLC is the most widely employed technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it ideal for separating the main component from its potential impurities.
Causality Behind Experimental Choices
Given the basic nature of the piperidine and pyridine nitrogen atoms in this compound, peak tailing can be a significant issue on standard silica-based C18 columns due to interactions with residual acidic silanols. To counteract this, a mobile phase with a suitable pH and an appropriate buffer is crucial. A pH between 3 and 7 is generally optimal for the stability of most C18 columns. Using a buffer provides consistent ionization of the analyte, leading to reproducible retention times and improved peak shape. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV transparency at shorter wavelengths.
Proposed RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a buffered, acidic mobile phase to ensure consistent protonation of the basic nitrogens, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for RP-HPLC. |
| Gradient | 10-90% B over 15 min | A gradient elution is necessary to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 260 nm | The pyridine ring exhibits strong UV absorbance around this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (50:50) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the working standard.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Analysis: Inject the standard and sample solutions.
-
Calculation of Purity:
-
Area %: (Area of main peak / Total area of all peaks) x 100
-
Assay vs. Standard: (Area of sample / Area of standard) x (Concentration of standard / Concentration of sample) x 100
-
Method Validation according to ICH Q2(R2) Guidelines
A comprehensive validation of the HPLC method is crucial to ensure its reliability.[2][3][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities, degradation products, and blank peaks. Peak purity should be evaluated using a PDA detector. |
| Linearity | A minimum of five concentrations covering the expected range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by spiking the sample with known amounts of impurities or by comparing the results to a well-characterized reference standard. Recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): RSD of ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD of ≤ 2.0% when the assay is performed by different analysts on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be precise and accurate. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
II. Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be an excellent method for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
Suitability and Potential for Derivatization
Direct GC analysis of this compound is possible if it is sufficiently volatile and thermally stable under the GC conditions. However, the presence of the polar N-H group in the piperidine ring can lead to peak tailing and adsorption on the column. Derivatization, such as silylation of the N-H group, can improve its volatility and chromatographic behavior.
Proposed GC-FID/MS Method
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | FID at 300 °C / MS Transfer Line at 280 °C | FID provides a robust quantitative response, while MS allows for mass-based identification. |
| Injection | 1 µL, Split (50:1) | A split injection prevents column overloading. |
| Solvent | Dichloromethane or Methanol | Solvents with good solubility for the analyte and suitable for GC analysis. |
Experimental Protocol: GC Purity Determination
-
Standard and Sample Preparation: Prepare solutions of the reference standard and sample in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared solutions into the GC system.
-
Data Analysis:
-
FID: Quantify impurities based on their peak areas relative to the main peak (area percent).
-
MS: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
III. Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle and Advantages
By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be calculated. This technique is particularly valuable for certifying in-house primary standards.
Proposed qNMR Method
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
| Parameter | Recommended Setting | Justification |
|---|---|---|
| Solvent | DMSO-d6 or CDCl3 | Common deuterated solvents that provide good solubility for many organic compounds. |
| Internal Standard | Maleic acid or Dimethyl sulfone | Certified internal standards with simple spectra and signals that do not overlap with the analyte signals. |
| Pulse Sequence | Standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. | A long relaxation delay ensures complete relaxation of all nuclei, which is crucial for accurate quantification. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio for accurate integration. |
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
IV. Forced Degradation Studies and Potential Impurities
Forced degradation studies are essential to establish the stability-indicating nature of a purity method.[7][11] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products help to challenge the specificity of the analytical method.
Common Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H2O2 at room temperature
-
Thermal Degradation: 105 °C for 24 hours
-
Photostability: Exposure to UV and visible light
Potential Impurities
Potential impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation.
-
Process-related impurities: Unreacted starting materials (e.g., 4-hydroxypyridine, protected 4-hydroxypiperidine), reagents, and byproducts from side reactions.
-
Degradation products: Hydrolysis of the ether linkage under harsh acidic or basic conditions could lead to the formation of 4-hydroxypyridine and piperidin-4-ol.
The analytical method chosen must be able to separate the main peak from all potential impurities and degradation products.
V. Comparative Summary of Analytical Methods
| Feature | RP-HPLC | GC-FID/MS | qNMR |
| Principle | Partition chromatography | Vapor phase separation | Nuclear magnetic resonance |
| Primary Use | Purity assay and impurity profiling | Volatile impurity analysis | Absolute purity determination |
| Sensitivity | High (ng to pg) | High (pg to fg) | Moderate (µg to mg) |
| Specificity | High, especially with PDA detector | High, especially with MS detector | High, based on unique chemical shifts |
| Quantitation | Relative (requires analyte standard) | Relative (requires analyte standard) | Absolute (requires internal standard) |
| Throughput | High | High | Low to moderate |
| Instrumentation | Common in QC labs | Common in QC labs | Specialized, less common in QC labs |
Conclusion and Recommendations
For the routine purity determination of this compound in a drug development and quality control setting, RP-HPLC is the recommended primary method . Its high resolution, sensitivity, and robustness make it ideal for separating and quantifying the main component and its non-volatile impurities. The method should be thoroughly validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.
GC-FID/MS serves as a valuable complementary technique , particularly for the analysis of residual solvents and other volatile impurities that may not be detected by HPLC.
qNMR is the gold standard for the absolute purity determination and is best suited for the certification of primary reference standards of this compound.
By employing a combination of these analytical techniques, researchers and drug development professionals can ensure a comprehensive understanding of the purity profile of this compound, thereby safeguarding the quality and safety of the final pharmaceutical products.
References
- 1. eurachem.org [eurachem.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of available heterocycles, pyridine and pyrimidine rings stand out as privileged structures, frequently incorporated into a multitude of FDA-approved therapeutics. This guide provides an in-depth comparative analysis of these two essential scaffolds, offering field-proven insights and experimental data to inform rational drug design and development. We will explore their fundamental physicochemical properties, delve into their strategic applications in medicinal chemistry, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their quest for novel therapeutics.
Section 1: Physicochemical and Electronic Properties: A Tale of Two Heterocycles
At the heart of their utility in drug design lies the distinct electronic nature and physicochemical properties of pyridine and pyrimidine. While both are six-membered aromatic rings containing nitrogen, the presence of one versus two nitrogen atoms imparts significant differences in their behavior.
Pyridine, with its single nitrogen atom, is a weakly basic heterocycle. The lone pair of electrons on the nitrogen is not part of the aromatic π-system and is readily available for protonation, contributing to the aqueous solubility of drug molecules.[1][2] This basicity can be strategically utilized to form salts, enhancing the formulation properties of a drug. In contrast, pyrimidine, with its two nitrogen atoms in a 1,3-arrangement, is significantly less basic than pyridine.[3][4] The additional electron-withdrawing nitrogen atom reduces the availability of the lone pairs for protonation.[4] This difference in basicity is a critical consideration in drug design, as it can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The electronic properties of these scaffolds also dictate their reactivity. Pyridine is more susceptible to electrophilic substitution at the 3-position compared to benzene, though it is still considered an electron-deficient ring system.[1] Conversely, pyrimidine is highly electron-deficient, making it more prone to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[5] This reactivity profile offers medicinal chemists a versatile handle for structural modifications and the introduction of various functional groups to fine-tune a compound's biological activity and pharmacokinetic properties.
| Property | Pyridine | Pyrimidine | Rationale for Difference |
| pKa of Conjugate Acid | 5.23[2] | 1.0[6] | The second nitrogen atom in pyrimidine has an inductive electron-withdrawing effect, reducing the basicity of the ring.[4] |
| logP | 0.65[2] | -0.40[7] | The additional nitrogen atom in pyrimidine increases its polarity and hydrogen bonding capacity, leading to lower lipophilicity. |
| Dipole Moment (Debye) | ~2.2 D | ~2.3 D | Both molecules are polar due to the electronegative nitrogen atom(s), with pyrimidine having a slightly higher dipole moment. |
| Aromaticity | Aromatic | Aromatic | Both scaffolds possess a cyclic, planar structure with 6 π-electrons, fulfilling Hückel's rule for aromaticity.[1][5] |
| Reactivity | Susceptible to both electrophilic and nucleophilic attack. | More susceptible to nucleophilic attack due to increased electron deficiency.[5] | The two nitrogen atoms in pyrimidine significantly decrease the electron density of the ring, favoring nucleophilic substitution. |
Section 2: Strategic Applications in Drug Design: Leveraging Unique Properties
The distinct characteristics of pyridine and pyrimidine scaffolds have led to their strategic deployment in various therapeutic areas. The choice between these two heterocycles is often a deliberate one, aimed at optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.
Pyridine: A Versatile Workhorse
The pyridine ring is a common feature in a vast array of FDA-approved drugs, spanning indications from cancer and infectious diseases to cardiovascular and central nervous system disorders.[8] Its ability to act as a hydrogen bond acceptor and its weak basicity make it a valuable component for enhancing drug-target interactions and improving solubility.[1]
A key strategy in drug design involves the bioisosteric replacement of a phenyl ring with a pyridine ring. This substitution can lead to several advantages, including:
-
Improved Metabolic Stability: The nitrogen atom in the pyridine ring can block sites of metabolism that are susceptible to oxidation in a corresponding phenyl analog.[9]
-
Enhanced Permeability and Potency: The introduction of a pyridine ring can alter the electronic properties of a molecule, leading to improved cell permeability and stronger binding to the target protein.[9]
-
Increased Solubility: The basic nitrogen atom can be protonated to form salts, which often exhibit improved aqueous solubility, a crucial factor for oral bioavailability.[1]
A notable example is the development of the anticancer drug Imatinib (Gleevec) , which features a central pyridine ring. This scaffold plays a crucial role in the drug's ability to selectively inhibit the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia.
Pyrimidine: A Privileged Scaffold in Kinase Inhibition
The pyrimidine scaffold has earned the title of a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[10] Its structural resemblance to the purine core of ATP allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site. The two nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Many successful kinase inhibitors, such as Gefitinib (Iressa) for non-small cell lung cancer and Imatinib (Gleevec) which also contains a pyrimidine moiety, incorporate this scaffold. The electron-deficient nature of the pyrimidine ring also provides a stable platform for the attachment of various substituents that can further enhance selectivity and potency.
Section 3: Comparative Analysis in Action: Case Studies
To illustrate the practical implications of choosing between pyridine and pyrimidine scaffolds, we will examine two case studies where derivatives of both have been directly compared.
Anti-Inflammatory Agents
In a comparative study, pyridine and pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) production.[11] The results demonstrated that both scaffolds can serve as effective cores for anti-inflammatory agents.
Among the tested pyridine derivatives, compound 7a showed significant inhibition of NO production with an IC50 value of 76.6 µM.[11] In the pyrimidine series, compound 9d was one of the most active, with an IC50 of 88.7 µM.[11] While both compounds exhibited potent activity, this study highlights that subtle structural modifications on either scaffold can lead to significant differences in biological activity.
Cholinesterase Inhibitors for Alzheimer's Disease
Another study focused on the design of novel cholinesterase inhibitors for the treatment of Alzheimer's disease, comparing a series of pyridine and pyrimidine derivatives.[12] The findings revealed a clear structure-activity relationship depending on the scaffold.
The pyrimidine-based compounds were generally found to be more potent inhibitors of acetylcholinesterase (AChE), while the pyridine-based analogs exhibited greater potency against butyrylcholinesterase (BChE).[12] This differential selectivity underscores the importance of scaffold selection in achieving the desired pharmacological profile for a specific target.
Section 4: Experimental Protocols for Scaffold Evaluation
To provide a practical framework for researchers, this section details step-by-step protocols for key experiments used to evaluate and compare drug candidates containing pyridine and pyrimidine scaffolds.
Synthesis of 2-Aminopyridine and 2-Aminopyrimidine Derivatives
A common starting point for the synthesis of libraries of pyridine and pyrimidine-based compounds is the corresponding 2-amino derivative.
Protocol 1: Synthesis of 2-Aminopyridine Derivatives
This protocol describes a general method for the synthesis of 2-aminopyridines from pyridine N-oxides.
-
Step 1: Activation of Pyridine N-oxide. To a solution of the desired pyridine N-oxide in a suitable solvent such as dichloromethane, add a coupling reagent like triflic anhydride at 0°C. Stir the reaction mixture for 30 minutes.
-
Step 2: Amination. Add the desired amine to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.
-
Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.
Protocol 2: Synthesis of 2-Aminopyrimidine Derivatives
This protocol outlines a common method for the synthesis of 2-aminopyrimidines via the condensation of a β-dicarbonyl compound with guanidine.
-
Step 1: Reaction Setup. In a round-bottom flask, combine the β-dicarbonyl compound (e.g., ethyl acetoacetate), guanidine hydrochloride, and a base such as sodium ethoxide in ethanol.
-
Step 2: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Step 3: Isolation and Purification. After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and collect the precipitated solid by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Diagram: General Synthetic Workflow
Caption: General synthetic workflows for 2-aminopyridine and 2-aminopyrimidine derivatives.
In Vitro Anti-Inflammatory Activity: Nitric Oxide Assay
This protocol details the measurement of nitric oxide production in RAW 264.7 macrophage cells, a common assay to assess the anti-inflammatory potential of compounds.
-
Step 1: Cell Seeding. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the test compounds (both pyridine and pyrimidine derivatives) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Step 3: LPS Stimulation. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for another 24 hours.
-
Step 4: Nitrite Measurement. After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Step 5: Color Development. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Step 6: Absorbance Reading. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Kinase Inhibition Assay: c-Met as an Example
This protocol describes a general biochemical assay to determine the inhibitory activity of compounds against a specific kinase, using c-Met as an example.
-
Step 1: Reagent Preparation. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.
-
Step 2: Kinase Reaction. In a 96-well plate, add the reaction buffer, a specific peptide substrate for c-Met, and the test compound at various concentrations. Initiate the reaction by adding recombinant human c-Met kinase and ATP.
-
Step 3: Incubation. Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Step 4: Detection. Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a commercial kinase assay kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Step 5: Data Analysis. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram: c-Met Signaling Pathway and Inhibition
Caption: Simplified c-Met signaling pathway and the point of intervention for kinase inhibitors.
Section 5: Metabolic Stability and Toxicity Considerations
A crucial aspect of drug development is understanding the metabolic fate and potential toxicity of a lead compound. The choice between a pyridine and pyrimidine scaffold can significantly impact these properties.
Metabolic Stability: As mentioned earlier, replacing a metabolically labile phenyl group with a pyridine ring can enhance metabolic stability.[9] Scaffold hopping from a pyridine to a pyrimidine can sometimes further improve metabolic stability due to the increased electron deficiency of the pyrimidine ring, making it less susceptible to oxidative metabolism.[13] However, the overall metabolic stability is highly dependent on the specific substitution pattern and the nature of the functional groups attached to the scaffold.
Toxicity: Both pyridine and pyrimidine are generally considered safe scaffolds, as evidenced by their prevalence in numerous approved drugs. However, the metabolism of these rings can sometimes lead to the formation of reactive metabolites that can cause toxicity. For instance, the oxidation of a pyridine ring can lead to the formation of a pyridine N-oxide, which in some cases can be further metabolized to reactive species. Similarly, certain pyrimidine-containing drugs have been associated with toxicity, although this is often related to the overall molecule rather than the pyrimidine core itself. Early in vitro toxicity screening is essential to identify any potential liabilities associated with a particular scaffold and substitution pattern.
Conclusion: A Strategic Choice for Rational Drug Design
Both pyridine and pyrimidine are invaluable scaffolds in the medicinal chemist's toolbox, each offering a unique set of properties that can be harnessed to design effective and safe therapeutics. The choice between them is not arbitrary but a strategic decision based on a thorough understanding of their physicochemical properties, reactivity, and potential for drug-target interactions. Pyridine, with its versatile reactivity and ability to enhance solubility, remains a go-to scaffold for a wide range of applications. Pyrimidine, with its privileged status in kinase inhibition and potential for improved metabolic stability, is a powerful tool for targeting specific enzyme families. By leveraging the comparative knowledge presented in this guide and employing the outlined experimental protocols, researchers can make more informed decisions in their drug discovery programs, ultimately accelerating the development of novel medicines for unmet medical needs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Why is protonated pyrimidine ( pKa = 1.0 ) more acidic than protonated py.. [askfilo.com]
- 7. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-(Piperidin-4-yloxy)pyridine
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-(Piperidin-4-yloxy)pyridine, a heterocyclic scaffold of interest in medicinal chemistry.[1] While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of January 2026, this guide will use data from closely related structures to illustrate the validation process.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular map, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.
The Rationale Behind X-ray Crystallography
In the context of drug discovery, an accurate crystal structure is invaluable. It provides critical insights into the molecule's conformation, which is essential for understanding its interaction with biological targets. For this compound, key structural questions that X-ray crystallography can answer include the conformation of the piperidine ring (typically a chair conformation), the geometry of the ether linkage, and the planarity of the pyridine ring.
Experimental Workflow: A Self-Validating System
The process of obtaining a crystal structure is a meticulous one, with built-in validation at multiple stages.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
-
Crystal Growth: High-quality single crystals of the compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution: The diffraction data is used to determine the electron density map of the molecule. The phase problem is a critical step and is often solved using direct methods for small molecules.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using software like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability. The data is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[2]
Hypothetical Crystallographic Data for this compound
Based on known structures of similar compounds, a hypothetical dataset for this compound is presented below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.2, 8.5, 12.1 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1035 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
A Multi-faceted Approach: Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary for routine characterization. A combination of other analytical techniques provides a comprehensive and often more rapid validation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze chemical shifts, coupling constants, and integration to elucidate the structure.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.4 | d | 2H | Pyridine H2, H6 |
| ¹H | ~6.8 | d | 2H | Pyridine H3, H5 |
| ¹H | ~4.5 | m | 1H | Piperidine H4 (CH-O) |
| ¹H | ~3.2 | m | 2H | Piperidine H2, H6 (axial) |
| ¹H | ~2.8 | m | 2H | Piperidine H2, H6 (equatorial) |
| ¹H | ~2.0 | m | 2H | Piperidine H3, H5 (axial) |
| ¹H | ~1.7 | m | 2H | Piperidine H3, H5 (equatorial) |
| ¹³C | ~164 | s | - | Pyridine C4 (C-O) |
| ¹³C | ~151 | s | - | Pyridine C2, C6 |
| ¹³C | ~110 | s | - | Pyridine C3, C5 |
| ¹³C | ~72 | s | - | Piperidine C4 (C-O) |
| ¹³C | ~43 | s | - | Piperidine C2, C6 |
| ¹³C | ~32 | s | - | Piperidine C3, C5 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum Data for this compound
-
Molecular Formula: C₁₀H₁₄N₂O
-
Exact Mass: 178.1106
-
Expected [M+H]⁺: 179.1184
-
Key Fragmentation Pathways: Cleavage of the ether bond, loss of the piperidine ring, and fragmentation of the pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum.
-
Spectral Interpretation: Identify characteristic absorption bands for different functional groups.
Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (piperidine) |
| ~3050 | Weak | Aromatic C-H stretch (pyridine) |
| ~2950-2850 | Medium | Aliphatic C-H stretch (piperidine) |
| ~1600, ~1500 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | Aryl-alkyl ether C-O-C asymmetric stretch |
| ~1050 | Strong | Aryl-alkyl ether C-O-C symmetric stretch |
Comparative Analysis
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, packing | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for large or highly symmetric molecules. |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, provides exact mass and molecular formula confirmation. | Does not provide information on stereochemistry or atom connectivity. |
| FTIR Spectroscopy | Presence of functional groups | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of a molecule like this compound is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy, mass spectrometry, and FTIR spectroscopy offer complementary and crucial information regarding the molecule's connectivity, molecular weight, and functional group composition in a more routine and high-throughput manner. For drug discovery and development professionals, a comprehensive understanding and application of these techniques are paramount for ensuring the identity, purity, and ultimately, the desired biological activity of a compound of interest.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-4-yloxy)pyridine
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Piperidin-4-yloxy)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the protocols outlined herein are synthesized from the established hazardous profiles of its core structural motifs: the pyridine ring and the piperidine moiety. This conservative approach ensures a high margin of safety in all handling and disposal operations.
Hazard Assessment and Waste Identification: A Proactive Stance
Due to its chemical structure, this compound must be presumptively treated as a hazardous substance. The pyridine functional group is associated with hazards such as being harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Similarly, piperidine and its derivatives are known to be corrosive and toxic. Therefore, all waste streams containing this compound, including unadulterated compound, contaminated laboratory consumables, and personal protective equipment (PPE), are to be classified and managed as hazardous chemical waste.
Table 1: Extrapolated Hazard and Disposal Profile
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Piperidine |
| Primary Hazards | Harmful if swallowed, skin/eye irritant/corrosive, potential respiratory tract irritant.[1][2] | Pyridine[3][4], Piperidine |
| Recommended PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][4] | General Laboratory Practice |
| Container Material | High-density polyethylene (HDPE) or other compatible material.[3][4] | Chemical Waste Guidelines |
| Disposal Method | Licensed hazardous waste contractor; likely incineration.[5] | EPA/RCRA Guidelines |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any process that involves handling or generating waste of this compound, the correct PPE is mandatory. The rationale extends beyond simple barrier protection; it is a critical component of risk mitigation.
-
Eye Protection : Chemical safety goggles are required to protect against potential splashes of solutions or contact with solid particulates.
-
Hand Protection : Wear nitrile gloves as a minimum standard. Given the potential for skin irritation and absorption, changing gloves immediately if they become contaminated is crucial.[4]
-
Body Protection : A standard, fully-buttoned laboratory coat will prevent contamination of personal clothing.
-
Respiratory Protection : All handling and waste consolidation should occur within a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.[4]
Spill Management: A Rapid and Controlled Response
Accidental spills require immediate and methodical attention to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep to avoid generating dust.
-
Collection : Carefully collect the absorbed material or spilled solid into a designated, clearly labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials, including wipes and absorbent pads, must be collected as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's specific protocols.
Waste Collection and Segregation: The Foundation of Proper Disposal
The principle of waste segregation is fundamental to safe and compliant chemical disposal. Do not mix this compound waste with other incompatible waste streams.
-
Solid Waste :
-
Liquid Waste :
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Ensure the container material is compatible with the solvent used.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
-
Labeling is a non-negotiable step. Every waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Final Disposal Procedures: Ensuring Compliance
The ultimate disposal of hazardous waste must be conducted by professionals.
-
Storage : Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials.[3]
-
Arrange Pickup : Contact your institution's EHS office or the designated chemical safety officer to arrange for the collection of the hazardous waste.
-
Record Keeping : Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and the date of disposal. This documentation is crucial for regulatory compliance.
Crucial Disclaimer : The guidance provided here is based on the chemical properties of analogous pyridine and piperidine compounds. It is imperative for all researchers to consult their institution's specific waste disposal protocols and the relevant local, state, and federal regulations. Your institution's Environmental Health & Safety (EHS) department is your primary resource for ensuring full compliance and safety.
References
Personal protective equipment for handling 4-(Piperidin-4-yloxy)pyridine
Essential Safety and Handling Guide for 4-(Piperidin-4-yloxy)pyridine
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling potent chemical compounds.
I. Hazard Analysis and GHS Classification
Based on analogous compounds, this compound should be treated as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification would likely include:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Hazard Statements:
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage.[1]
Signal Word: DANGER
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated corrosive and toxic nature of this compound, a stringent PPE protocol is mandatory. The selection of PPE is not merely a checklist but a critical component of risk mitigation.
Core PPE Requirements:
-
Hand Protection: Use chemically resistant gloves. Butyl rubber or PVA gloves are recommended over nitrile gloves for handling pyridine-like compounds.[2] Always check the manufacturer's glove compatibility chart. Dispose of gloves immediately after handling the compound, even if no direct contact is apparent.
-
Eye and Face Protection: Wear tight-fitting safety goggles in conjunction with a face shield to provide comprehensive protection against splashes and airborne particles.[1]
-
Body Protection: A fully buttoned, flame-retardant lab coat is required. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] If a fume hood is not available, or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][5]
-
The storage location should be a designated, locked cabinet for toxic substances.
-
Ensure the container is clearly labeled with the compound name and all relevant hazard warnings.
2. Handling and Weighing (in a Chemical Fume Hood):
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE.
-
Weighing: If weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.
-
Transfers: When transferring the solid or a solution, do so slowly and carefully to prevent splashing.
-
Cleaning: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all disposable materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[4]
3. Spill Management:
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3]
-
Carefully collect the absorbed material into a sealable, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[5]
5. Waste Disposal:
-
All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealable, and chemically compatible container.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6] For pyridine-based compounds, incineration is a common disposal method.[6]
IV. References
-
SAFETY DATA SHEET for 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich. --INVALID-LINK--
-
Standard Operating Procedure for Pyridine. Washington State University. --INVALID-LINK--
-
SAFETY DATA SHEET for Pyridine. (2009). Fisher Scientific. --INVALID-LINK--
-
Safety Data Sheet for this compound analogue. Fluorochem. --INVALID-LINK--
-
SAFETY DATA SHEET for Pyridine. (2025). Sigma-Aldrich. --INVALID-LINK--
-
Safety Data Sheet for 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride. (2023). KISHIDA CHEMICAL CO., LTD. --INVALID-LINK--
-
SAFETY DATA SHEET for 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET for 4-Pyrrolidinopyridine. (2012). Fisher Scientific. --INVALID-LINK--
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. --INVALID-LINK--
-
MATERIAL SAFETY DATA SHEET for PYRIDINE. C-I-L. --INVALID-LINK--
-
SAFETY DATA SHEET for a pyridine derivative. (2025). Sigma-Aldrich. --INVALID-LINK--
-
Material Safety Data Sheet for 4-Piperidinopiperidine. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
-
Safety Data Sheet for 4-piperidin-4-ylpyrimidine. (2022). ChemicalBook. --INVALID-LINK--
-
Safety Data Sheet for 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride. AK Scientific, Inc. --INVALID-LINK--
-
Safety Data Sheet for 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid. AK Scientific, Inc. --INVALID-LINK--
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. --INVALID-LINK--
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
